molecular formula C10H8FN3 B1373451 2-(3-Fluorophenyl)pyrimidin-5-amine CAS No. 1094411-86-5

2-(3-Fluorophenyl)pyrimidin-5-amine

Cat. No.: B1373451
CAS No.: 1094411-86-5
M. Wt: 189.19 g/mol
InChI Key: AIHATZXQZIYIPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Fluorophenyl)pyrimidin-5-amine is a useful research compound. Its molecular formula is C10H8FN3 and its molecular weight is 189.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-fluorophenyl)pyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN3/c11-8-3-1-2-7(4-8)10-13-5-9(12)6-14-10/h1-6H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIHATZXQZIYIPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC=C(C=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094411-86-5
Record name 2-(3-fluorophenyl)pyrimidin-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Biological Activity of 2-(3-Fluorophenyl)pyrimidin-5-amine

[1]

Executive Summary

2-(3-Fluorophenyl)pyrimidin-5-amine is a "privileged scaffold" in medicinal chemistry, serving as a critical pharmacophore in the design of Type I and Type II kinase inhibitors.[1] Unlike non-specific cytotoxic agents, this moiety is engineered to mimic the adenine ring of ATP, allowing it to anchor into the hinge region of protein kinases.[2]

The specific substitution pattern—a pyrimidine core flanked by a 3-fluorophenyl group at the C2 position and a primary amine at C5—optimizes three critical drug-like properties:[1]

  • Metabolic Stability: The fluorine atom blocks cytochrome P450-mediated oxidation at the metabolically vulnerable phenyl ring.

  • Binding Affinity: The pyrimidine nitrogens function as hydrogen bond acceptors for the kinase hinge region.

  • Synthetic Versatility: The C5-amine serves as a vector for extending the molecule into the solvent-exposed region or the specificity pocket (gatekeeper residues), enabling high selectivity for targets like p38 MAPK , PI3K , and BRAF .

Chemical Profile & Physicochemical Properties[1][3][4][5][6]

This compound acts as a fragment-based lead.[1] Its physicochemical profile is tuned to satisfy Lipinski’s Rule of Five, making it an ideal starting point for oral drug candidates.

PropertyValue (Predicted)Significance
Molecular Formula C₁₀H₈FN₃Core scaffold composition.[1][3][4]
Molecular Weight 189.19 g/mol Low MW allows for significant derivatization while staying <500 Da.
cLogP ~1.8 - 2.1Optimal lipophilicity for membrane permeability.[1]
Topological Polar Surface Area (TPSA) ~52 ŲWell within the range for blood-brain barrier (BBB) penetration if required.[1]
H-Bond Donors 2 (Primary Amine)Critical for interactions with Glu/Asp residues in the active site.[1]
H-Bond Acceptors 3 (Pyrimidine Ns + F)Pyrimidine N1/N3 are key hinge binders.[1]

Pharmacological Mechanism: The "Fluorine Effect"

The biological activity of this scaffold is defined by two structural decisions: the pyrimidine hinge-binder and the 3-fluorophenyl "tail."[1]

Kinase Hinge Binding

The 2-aminopyrimidine motif is a classic adenine mimetic.[1] In the ATP-binding pocket of a kinase:

  • N1 of Pyrimidine: Accepts a hydrogen bond from the backbone amide NH of the hinge region (e.g., Met318 in c-Src).

  • C5-Amine (Exocyclic): Often derivatized to form a urea or amide, acting as a donor to the backbone carbonyl or a gatekeeper residue (e.g., Thr338).

The Role of the 3-Fluoro Substitution

The meta-fluorine is not decorative; it is functional.[1]

  • Metabolic Blockade: The C3 position on the phenyl ring is a hotspot for oxidative metabolism. Fluorine substitution prevents hydroxylation, significantly extending the half-life (

    
    ) of the compound.
    
  • Electronic Modulation: Fluorine is highly electronegative, pulling electron density from the phenyl ring. This lowers the electron density of the pyrimidine ring via conjugation, potentially modulating the pKa of the hinge-binding nitrogens to optimize H-bond strength.

  • Hydrophobic Filling: The fluorine atom provides a specific hydrophobic contact in the kinase back-pocket (selectivity pocket), often distinguishing between closely related kinases (e.g., p38 vs. JNK).

Visualization: SAR & Binding Mode

GScaffold2-(3-Fluorophenyl)pyrimidin-5-amineHingeKinase Hinge Region(Adenine Mimetic)Scaffold->HingePyrimidine N1/N3H-bondsMetabolismMetabolic Stability(Blocks CYP Oxidation)Scaffold->Metabolism3-Fluoro GroupVectorDerivatization Vector(Selectivity Pocket)Scaffold->Vector5-Amino GroupTarget1p38 MAPK(Inflammation)Vector->Target1Amide/Urea LinkageTarget2PI3K / BRAF(Oncology)Vector->Target2Extension

Figure 1: Structure-Activity Relationship (SAR) map illustrating the functional roles of the scaffold's three core components.[1]

Therapeutic Applications & Case Studies

p38 MAPK Inhibitors (Inflammation)

Inhibitors of p38 mitogen-activated protein kinase are sought for treating rheumatoid arthritis and cytokine storms.[1]

  • Mechanism: Derivatives of this compound, specifically where the 5-amine is converted to a pyrimidinylimidazo[2,1-b]thiazole , have shown sub-micromolar IC50s (e.g., 0.68 µM) against p38

    
    .[1]
    
  • Key Insight: The 3-fluorophenyl group fits into the hydrophobic pocket adjacent to the ATP site, stabilizing the inactive conformation (Type II inhibition) or binding tightly in the active conformation (Type I).

Dual PI3K / BRAF Inhibitors (Oncology)

Recent studies (e.g., Future Med. Chem. 2018) utilized this scaffold to create dual inhibitors.

  • Rationale: Targeting both the PI3K/AKT and RAS/RAF/MEK pathways prevents the compensatory feedback loops that often lead to drug resistance in cancer therapy.

  • Data: Compounds derivatized with morpholine (at C4) and benzoylpiperidine (at C6) displayed potent antiproliferative effects against HCT116 (colon cancer) and A375 (melanoma) cell lines.[5]

Experimental Protocols

Synthesis: Suzuki-Miyaura Cross-Coupling

This is the most reliable method for constructing the biaryl core.[1]

Reagents:

  • Reactant A: 5-Amino-2-chloropyrimidine (CAS: 54660-78-5)[1]

  • Reactant B: 3-Fluorophenylboronic acid (CAS: 768-35-4)[1]

  • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄

  • Base: Na₂CO₃ or K₃PO₄[1]

  • Solvent: 1,4-Dioxane / Water (4:1)[1]

Protocol:

  • Charge: In a round-bottom flask, dissolve 5-amino-2-chloropyrimidine (1.0 eq) and 3-fluorophenylboronic acid (1.2 eq) in degassed 1,4-dioxane/water.

  • Catalyze: Add Pd(dppf)Cl₂ (0.05 eq) and Na₂CO₃ (2.5 eq) under a nitrogen atmosphere.

  • Reflux: Heat the mixture to 90–100°C for 12–16 hours. Monitor reaction progress via TLC (Ethyl Acetate/Hexane 1:1) or LC-MS.[1]

  • Workup: Cool to room temperature. Filter through a Celite pad to remove palladium residues. Dilute with ethyl acetate and wash with brine (3x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (SiO₂, gradient 0-50% EtOAc in Hexanes).

  • Yield: Expected yield is 75–85%.

Synthesis Workflow Visualization

SynthesisStart15-Amino-2-chloropyrimidineReactionSuzuki CouplingPd(dppf)Cl2, Na2CO390°C, 12hStart1->ReactionStart23-Fluorophenylboronic AcidStart2->ReactionProductThis compound(Crude)Reaction->ProductPurificationFlash Chromatography(EtOAc/Hexane)Product->PurificationFinalPure Scaffold(>98% Purity)Purification->Final

Figure 2: Convergent synthesis workflow using palladium-catalyzed cross-coupling.

References

  • Abdel-Maksoud, M. S., et al. (2023).[6][7] "Anti-inflammatory effect of 3-fluorophenyl pyrimidinylimidazo[2,1-b]thiazole derivatives as p38α inhibitors." Bioorganic Chemistry, 139, 106716.[6]

  • Zhang, J., et al. (2018). "Discovery of 2-(aminopyrimidin-5-yl)-4-(morpholin-4-yl)-6-substituted triazine as PI3K and BRAF dual inhibitor."[1][5] Future Medicinal Chemistry, 10(21).

  • Al Nasr, I. S., et al. (2023). "Antiparasitic Activity of Fluorophenyl-Substituted Pyrimido[1,2-a]benzimidazoles." Molecules, 28(3), 1367.

  • Baillache, D. J., & Unciti-Broceta, A. (2020).[2] "Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold."[2] RSC Medicinal Chemistry, 11, 1112-1135.[2]

  • Boschelli, D. H., et al. (1998).[8] "Synthesis and tyrosine kinase inhibitory activity of a series of 2-amino-8H-pyrido[2,3-d]pyrimidines." Journal of Medicinal Chemistry, 41(22), 4365-4377.[8]

Pharmacophore modeling of fluorophenyl pyrimidine amines

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Pharmacophore Modeling of Fluorophenyl Pyrimidine Amines

Authored by a Senior Application Scientist

This guide provides a comprehensive, technically-grounded walkthrough of pharmacophore modeling as applied to fluorophenyl pyrimidine amines, a chemical scaffold of significant interest in modern drug discovery. We will move beyond a simple recitation of steps to explore the underlying rationale, the critical decision-making processes, and the validation strategies that underpin a robust and predictive pharmacophore model.

The Strategic Imperative: Why Fluorophenyl Pyrimidine Amines?

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology and virology.[1][2] Its nitrogen atoms are excellent hydrogen bond acceptors, and the aromatic system provides a rigid core for the precise spatial arrangement of substituents.

The introduction of a fluorophenyl group is a deliberate and strategic choice in drug design. Fluorine, with its high electronegativity and small size, can profoundly modulate a molecule's physicochemical properties.[3][4][5][6] Key effects include:

  • Metabolic Blocking: A fluorine atom can shield an adjacent position from metabolic attack by cytochrome P450 enzymes, thereby increasing the drug's half-life.[4][6]

  • Enhanced Binding Affinity: The strong carbon-fluorine bond can lead to favorable electrostatic interactions with the target protein.[3][5]

  • Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby amine groups, influencing their ionization state at physiological pH and thus their ability to form ionic interactions.[4]

  • Increased Lipophilicity: Fluorination often increases a molecule's lipophilicity, which can enhance membrane permeability and cell penetration.[3][4][6]

The amine substituent provides a crucial hydrogen bond donor and a potential site for salt bridge formation, further anchoring the ligand in the target's binding pocket. The interplay of these three components—the pyrimidine core, the fluorophenyl ring, and the amine group—creates a rich chemical space for designing potent and selective inhibitors for a variety of biological targets.

The Pharmacophore Hypothesis: Deconstructing Molecular Recognition

A pharmacophore is an abstract representation of the key steric and electronic features of a molecule that are necessary for it to interact with a specific biological target and elicit a biological response.[7][8] It is not a real molecule but rather a three-dimensional map of essential interaction points.

For fluorophenyl pyrimidine amines, a typical pharmacophore hypothesis might include features such as:

  • Hydrogen Bond Acceptors (HBA): The nitrogen atoms of the pyrimidine ring.

  • Hydrogen Bond Donors (HBD): The amine group.

  • Aromatic Rings (AR): The pyrimidine and fluorophenyl rings.

  • Hydrophobic Features (HY): The fluorophenyl ring, which can engage in hydrophobic interactions.

The goal of pharmacophore modeling is to identify the optimal 3D arrangement of these features that is common to a set of active molecules and, ideally, absent in inactive ones.

A Validated Workflow for Ligand-Based Pharmacophore Modeling

In the absence of a high-resolution crystal structure of the target protein (structure-based design), we can derive a pharmacophore model from a set of known active ligands (ligand-based design). The following workflow represents a robust and self-validating protocol.

G cluster_0 Phase 1: Data Preparation & Set Selection cluster_1 Phase 2: Hypothesis Generation cluster_2 Phase 3: Model Validation cluster_3 Phase 4: Application Data Curation Data Curation Activity Thresholding Activity Thresholding Data Curation->Activity Thresholding Training/Test Set Split Training/Test Set Split Activity Thresholding->Training/Test Set Split Conformational Analysis Conformational Analysis Training/Test Set Split->Conformational Analysis Feature Identification Feature Identification Conformational Analysis->Feature Identification Alignment & Hypothesis Generation Alignment & Hypothesis Generation Feature Identification->Alignment & Hypothesis Generation Test Set Validation Test Set Validation Alignment & Hypothesis Generation->Test Set Validation Decoy Set Screening Decoy Set Screening Test Set Validation->Decoy Set Screening ROC Curve Analysis ROC Curve Analysis Decoy Set Screening->ROC Curve Analysis Virtual Screening Virtual Screening ROC Curve Analysis->Virtual Screening Hit Filtering & Docking Hit Filtering & Docking Virtual Screening->Hit Filtering & Docking Lead Identification Lead Identification Hit Filtering & Docking->Lead Identification G cluster_0 Pharmacophore Hypothesis (Hypo_01) A1 D1 A1->D1 3.5 Å H1 A1->H1 4.2 Å A2 R1 A2->R1 6.0 Å D1->R1 5.1 Å H1->R1 3.8 Å

Sources

Methodological & Application

Application Note: High-Efficiency Synthesis of 2-(3-Fluorophenyl)pyrimidin-5-amine via Suzuki-Miyaura Coupling

[1]

Executive Summary

This application note details the optimized protocol for synthesizing 2-(3-fluorophenyl)pyrimidin-5-amine , a critical pharmacophore found in various kinase inhibitors (e.g., JAK, BTK targets).[1] While 2-aminopyrimidines are privileged structures in medicinal chemistry, their synthesis is often complicated by the potential for catalyst poisoning by the free amine and the electronic deactivation of the pyrimidine ring.[2]

This guide presents a direct, atom-economical Suzuki-Miyaura cross-coupling protocol using 2-chloropyrimidin-5-amine and (3-fluorophenyl)boronic acid .[1] We prioritize a robust catalytic system utilizing Pd(dppf)Cl₂ for general scalability, while offering a high-turnover alternative using XPhos Pd G2 for challenging substrates.

Retrosynthetic Analysis & Strategy

The synthesis relies on the formation of the C2–C(Ar) bond. The 2-position of the pyrimidine ring is activated for oxidative addition due to the electron-deficient nature of the diazine core.[1] However, the electron-donating effect of the 5-amino group (

1
Workflow Diagram

RetrosynthesisTargetTarget MoleculeThis compoundBondBreakSuzuki Disconnection(C-C Bond)Target->BondBreakRetrosynthesisElectrophileElectrophile2-Chloropyrimidin-5-amineBondBreak->ElectrophileNucleophileNucleophile(3-Fluorophenyl)boronic acidBondBreak->Nucleophile

[1] Figure 1: Retrosynthetic disconnection showing the convergent assembly of the biaryl core.

Critical Process Parameters (Expertise & Causality)

To ensure reproducibility and high yield, the following parameters were optimized based on mechanistic causality:

Catalyst Selection: The "Free Amine" Challenge[2]
  • The Problem: Free primary amines can coordinate to Palladium (Pd), displacing phosphine ligands and forming inactive Pd-amine complexes (catalyst poisoning).

  • The Solution (Baseline): Pd(dppf)Cl₂·DCM [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II). The bidentate dppf ligand has a large bite angle and binds tightly to Pd, preventing displacement by the substrate's amine.[2]

  • The Solution (Advanced): XPhos Pd G2 . For sterically hindered or highly deactivated substrates, Buchwald precatalysts are superior.[2] The bulky biaryl phosphine (XPhos) promotes rapid oxidative addition and prevents amine coordination.

Solvent System & Base
  • Dioxane/Water (4:1): Water is strictly required for the Suzuki mechanism to facilitate the formation of the reactive arylboronate species (transmetalation step). Dioxane provides solubility for the polar aminopyrimidine.

  • Base (Na₂CO₃ vs. K₃PO₄): Sodium carbonate is sufficient for this coupling. However, if hydrolysis of the chloride starting material is observed (rare at C2 but possible), switching to mild Potassium Phosphate (K₃PO₄) is recommended.

Experimental Protocol

Materials Checklist
ReagentMW ( g/mol )Equiv.[3]Role
2-Chloropyrimidin-5-amine 129.551.0Electrophile
(3-Fluorophenyl)boronic acid 139.921.2Nucleophile
Pd(dppf)Cl₂[1]·DCM 816.640.05 (5 mol%)Catalyst
Sodium Carbonate (Na₂CO₃) 105.992.5Base
1,4-Dioxane -10 V (mL/g)Solvent
Water (Distilled) -2.5 V (mL/g)Co-solvent
Step-by-Step Procedure
  • Setup: Flame-dry a 50 mL round-bottom flask (or microwave vial) equipped with a magnetic stir bar. Allow to cool under a stream of Nitrogen or Argon.

  • Charging: Add 2-Chloropyrimidin-5-amine (1.0 mmol, 130 mg), (3-Fluorophenyl)boronic acid (1.2 mmol, 168 mg), and Na₂CO₃ (2.5 mmol, 265 mg).

  • Solvent Addition: Add 1,4-Dioxane (4 mL) and Water (1 mL).

  • Degassing (Crucial): Sparge the mixture with Nitrogen for 10 minutes. Note: Oxygen promotes homocoupling of boronic acids and oxidizes the catalyst.

  • Catalyst Addition: Add Pd(dppf)Cl₂[4][5]·DCM (0.05 mmol, 41 mg) quickly under a positive flow of nitrogen.[2] Seal the vessel.

  • Reaction: Heat the mixture to 90°C (oil bath) or 100°C (Microwave, 30 min). Monitor by LC-MS or TLC (50% EtOAc/Hexanes) until the aryl chloride is consumed (typically 4–12 hours thermal).

  • Workup:

    • Cool to room temperature.[6]

    • Dilute with Ethyl Acetate (30 mL) and Water (30 mL).

    • Separate layers. Extract aqueous layer with Ethyl Acetate (2 x 20 mL).

    • Wash combined organics with Brine (20 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Purification[1][2]
  • Method: Flash Column Chromatography (Silica Gel).

  • Eluent: Gradient from 20% to 60% Ethyl Acetate in Hexanes. The product is polar due to the amine and pyrimidine nitrogens.

  • Pd Scavenging (Optional but Recommended): If the product is dark (residual Pd), treat the organic solution with SiliaMetS® Thiol or charcoal prior to concentration.

Analytical Validation

Expected Data
  • Physical State: Off-white to pale yellow solid.[1]

  • LC-MS: [M+H]⁺ = 190.2 m/z.[1]

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       8.35 (s, 2H, Pyrimidine H4/H6) – Characteristic singlet shifted downfield.[2]
      
    • 
       8.05 (dt, 1H, Ar-H)[2]
      
    • 
       7.95 (m, 1H, Ar-H)[2]
      
    • 
       7.50 (m, 1H, Ar-H)[2]
      
    • 
       7.25 (m, 1H, Ar-H)[2]
      
    • 
       5.80 (s, 2H, -NH₂) – Broad singlet, exchangeable with D₂O.[2]
      

Optimization & Troubleshooting (Decision Tree)

If yields are low (<50%) or purity is compromised, follow this logic flow to optimize the reaction.

OptimizationStartIssue: Low Yield / Incomplete ConversionCheck1Is Starting Material (SM) remaining?Start->Check1Check2Is Protodeboronation observed?(Ar-B(OH)2 -> Ar-H)Check1->Check2No (Complex mixture)Action1Increase Temp to 110°Cor Switch to MicrowaveCheck1->Action1Yes (Low reactivity)Action3Add more Boronic Acid (1.5 eq)Switch Base to K3PO4Check2->Action3YesAction2Switch Catalyst to XPhos Pd G2(Prevents amine poisoning)Action1->Action2Still fails

Figure 2: Troubleshooting logic for common Suzuki coupling failure modes.

Key Troubleshooting Notes:
  • Protodeboronation: If the boronic acid loses the boron group before coupling, the mass spectrum will show the defluorinated benzene byproduct.[2] Solution: Lower the temperature slightly or increase the boronic acid equivalents.

  • Catalyst Deactivation: If the reaction stalls after 50% conversion, the free amine may be poisoning the Pd.[2] Solution: Switch to XPhos Pd G2 or SPhos Pd G2 [1]. These precatalysts activate quickly and the bulky ligands protect the metal center.

References

  • Buchwald, S. L., et al. "Palladium-catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands."[2] Chemical Science, 2011.[2]

  • Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[2] Chemical Reviews, 1995.[2]

  • BenchChem. "Palladium Catalysts for Suzuki Coupling of Chloropyrimidines."[7] Application Note.

  • Organic Chemistry Portal. "Suzuki Coupling Mechanism and Conditions."

Application Note: Precision Arylation of Pyrimidines using 3-Fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The incorporation of a 3-fluorophenyl moiety into pyrimidine scaffolds is a high-value transformation in medicinal chemistry. The fluorine atom at the meta-position acts as a bioisostere that modulates lipophilicity (


), blocks metabolic hotspots (specifically CYP450 oxidation), and influences the electronic density of the biaryl system without introducing the steric bulk of a methyl group.

However, coupling 3-fluorophenylboronic acid (3-FPBA) with halopyrimidines presents distinct challenges:

  • Protodeboronation: Electron-deficient boronic acids (like 3-FPBA) are prone to base-catalyzed hydrolytic C-B bond cleavage, yielding 3-fluorobenzene rather than the coupled product.

  • Catalyst Deactivation: The basic nitrogen atoms of the pyrimidine ring can coordinate to palladium, displacing ligands and poisoning the active catalyst species.

  • Electronic Mismatch: 2-Chloropyrimidines are electron-deficient and reluctant to undergo oxidative addition with standard Pd-catalysts.

This guide details a Third-Generation Protocol utilizing bulky biaryl phosphine precatalysts (XPhos Pd G2) to overcome these barriers, ensuring high yields and reproducibility.

Mechanistic Insight: The "Boronate" Trap

To optimize this reaction, one must understand the competition between the productive catalytic cycle and the destructive protodeboronation pathway.

The Suzuki-Miyaura reaction relies on the formation of a boronate species (Ar-B(OH)


) to facilitate transmetallation. However, this same intermediate is the precursor to protodeboronation.
Pathway Visualization

SuzukiMechanism Pd0 Pd(0) Active Species (Monoligated) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Chloropyrimidine TransMetal Transmetallation (Pd-Ar-Ar') OxAdd->TransMetal + Boronate BoronicAcid 3-Fluorophenylboronic Acid Boronate Activated Boronate [Ar-B(OH)3]- BoronicAcid->Boronate + Base (OH-) Deboronation PROTODEBORONATION (3-Fluorobenzene + Boric Acid) Boronate->Deboronation High T / High pH Prod Reductive Elimination (Biaryl Product) TransMetal->Prod Prod->Pd0 Regeneration

Figure 1: The catalytic cycle highlighting the critical branch point at the Activated Boronate stage. High pH and temperature accelerate the dashed red path (waste), requiring kinetic control via catalyst activity.

Experimental Protocols

Protocol A: The "Workhorse" Method (Challenging Substrates)

Target: Coupling 3-FPBA with sterically hindered or electron-poor 2-chloropyrimidines. Rationale: Uses XPhos Pd G2 , a precatalyst that rapidly generates a monoligated Pd(0) species.[1][2] The bulky XPhos ligand prevents pyrimidine coordination (poisoning) and accelerates oxidative addition.

Materials:

  • 2-Chloropyrimidine derivative (1.0 equiv)

  • 3-Fluorophenylboronic acid (1.5 equiv)

  • Catalyst: XPhos Pd G2 (2 mol%)

  • Base: K

    
    PO
    
    
    
    (2.0 equiv) — Note: Mild base preferred over carbonates to reduce protodeboronation.
  • Solvent: THF:Water (4:1 v/v) or 1,4-Dioxane:Water (4:1 v/v).

Step-by-Step:

  • Charge: In a reaction vial equipped with a stir bar, add the chloropyrimidine (1.0 mmol), 3-FPBA (1.5 mmol, 210 mg), and XPhos Pd G2 (0.02 mmol, 16 mg).

  • Inert: Seal the vial and purge with N

    
     or Ar for 5 minutes.
    
  • Solvent: Add degassed THF (4 mL) and degassed aqueous K

    
    PO
    
    
    
    (0.5 M, 4 mL).
  • React: Heat the mixture to 60°C (oil bath) or 80°C (if using dioxane).

    • Critical Check: Monitor by LCMS at 1 hour. If conversion is <50%, raise T to 80°C. Do not exceed 100°C to avoid rapid deboronation.

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine. Dry over Na

    
    SO
    
    
    
    .
  • Purification: Silica gel chromatography. (Note: Pyrimidines are polar; add 1% Et

    
    N to eluent if streaking occurs).
    
Protocol B: The "Economic" Method (Reactive Substrates)

Target: Coupling 3-FPBA with 5-bromopyrimidines (less hindered, more reactive). Rationale: Standard Pd(PPh


)

is sufficient here and more cost-effective.

Materials:

  • 5-Bromopyrimidine derivative (1.0 equiv)

  • 3-Fluorophenylboronic acid (1.2 equiv)

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (5 mol%)
  • Base: Na

    
    CO
    
    
    
    (2.0 equiv)
  • Solvent: DME:Water (2:1 v/v)

Step-by-Step:

  • Dissolve substrate and boronic acid in DME.

  • Add aqueous Na

    
    CO
    
    
    
    (2M).
  • Add catalyst last under positive Ar pressure.

  • Reflux (85°C) for 4-16 hours.

  • Self-Validation: If the solution turns black immediately (Pd precipitation), oxygen was present. If it stays yellow/orange, the active species is stable.

Optimization & Troubleshooting Data

The following table summarizes common failure modes when working with fluorinated boronic acids and pyrimidines.

Observation (LCMS/TLC)DiagnosisRoot CauseCorrective Action
Product Yield Low + 3-Fluorobenzene present ProtodeboronationBase is too strong or Temp is too high.Switch base from Na

CO

to K

PO

or KF . Lower Temp by 10°C.
Starting Material (Pyrimidine) Unreacted Catalyst PoisoningPyrimidine N-atoms coordinating Pd.Switch from Pd(PPh

)

to XPhos Pd G2 or SPhos Pd G2 .
Homocoupling of Boronic Acid (Biaryl) Oxidative HomocouplingPresence of Oxygen.Rigorous degassing (sparging) of solvents is required.
Black Precipitate (Pd Black) Catalyst DecompositionLigand dissociation.Add excess free ligand (e.g., 10% PPh

) or use a palladacycle precatalyst.

Case Study: Synthesis of a p38 MAP Kinase Inhibitor Analog

Context: A drug discovery campaign required the synthesis of a 4-(3-fluorophenyl)pyrimidin-2-amine scaffold.

Experimental Setup:

  • Substrate: 4-chloro-2-aminopyrimidine (deactivated by the amine, challenging).

  • Boronic Acid: 3-FPBA.

  • Initial Attempt: Pd(dppf)Cl

    
    , Cs
    
    
    
    CO
    
    
    , Dioxane/H
    
    
    O at 100°C.
    • Result: 30% Yield. Major byproduct: 3-fluorobenzene (deboronation).

  • Optimized Attempt: XPhos Pd G2, K

    
    PO
    
    
    
    , THF/H
    
    
    O at 60°C.
    • Result:92% Yield .

    • Analysis: The highly active XPhos catalyst allowed the reaction to proceed at a lower temperature (60°C), drastically reducing the rate of protodeboronation while efficiently activating the deactivated chloropyrimidine.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Nucleophiles.[2] Journal of the American Chemical Society, 132(40), 14073–14075. Link

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic Boronic Acids. Angewandte Chemie International Edition, 55(37), 11220-11224. Link

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. Link

Sources

Application Note: 2-(3-Fluorophenyl)pyrimidin-5-amine as a Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Master Key" of Kinase Inhibition

The 2-(3-fluorophenyl)pyrimidin-5-amine scaffold represents a "privileged structure" in medicinal chemistry. This specific arrangement of atoms is not merely a random chemical intermediate; it is a validated pharmacophore capable of mimicking the adenine ring of ATP, the universal cofactor for human kinases.

For drug discovery professionals, this scaffold offers three distinct geometric vectors:

  • The Hinge Binder (Pyrimidine Core): The nitrogen atoms (N1/N3) serve as hydrogen bond acceptors for the kinase hinge region (typically the backbone NH of valine, leucine, or methionine residues).

  • The Hydrophobic Anchor (3-Fluorophenyl): The fluorine atom at the meta position modulates lipophilicity (

    
    ) and metabolic stability while occupying the hydrophobic "selectivity pocket" often guarded by the gatekeeper residue.
    
  • The Solubilizing Vector (5-Amine): The primary amine points towards the solvent-exposed region, providing an ideal handle for derivatization to improve solubility or reach the ribose-binding pocket.

This guide details the synthesis of this core, its derivatization into a library, and the subsequent biological validation using TR-FRET assays.

Rational Design & Structural Logic

The Fluorine Effect

The inclusion of the 3-fluorine atom is critical. Unlike a simple phenyl group, the 3-fluorophenyl moiety resists metabolic oxidation (blocking P450 sites) and increases the lipophilicity of the aromatic ring without significant steric penalty. This allows for tighter packing against hydrophobic residues (e.g., Phe, Leu) within the ATP binding site [1].

Binding Mode Visualization

The following diagram illustrates the theoretical binding mode of the scaffold within a typical kinase active site (e.g., VEGFR2, SRC, or p38 MAPK).

BindingMode Scaffold 2-(3-Fluorophenyl) pyrimidin-5-amine Hinge Kinase Hinge Region (Backbone NH) Scaffold->Hinge H-Bond Acceptor (N1) Gatekeeper Hydrophobic Pocket (Gatekeeper Residue) Scaffold->Gatekeeper Pi-Stacking / Hydrophobic (3-F-Phenyl) Solvent Solvent Channel (Ribose Pocket) Scaffold->Solvent Vector for Library Expansion (5-NH2)

Figure 1: Pharmacophore mapping of the 2-arylpyrimidine scaffold against a generic kinase ATP-binding site.

Chemical Synthesis Protocol

The synthesis of the core scaffold relies on a robust Suzuki-Miyaura cross-coupling reaction.[1] This protocol is optimized for scalability and purity.

Materials
  • Reactant A: 2-Chloropyrimidin-5-amine (CAS: 56621-90-0)

  • Reactant B: 3-Fluorophenylboronic acid (CAS: 768-35-4)

  • Catalyst:

    
     (1,1'-Bis(diphenylphosphino)ferrocene-palladium(II)dichloride dichloromethane complex)
    
  • Base: Sodium Carbonate (

    
    ), 2M aqueous solution.
    
  • Solvent: 1,2-Dimethoxyethane (DME) or 1,4-Dioxane.

Step-by-Step Synthesis (Core Scaffold)
  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloropyrimidin-5-amine (1.0 eq, 5.0 mmol) and 3-fluorophenylboronic acid (1.2 eq, 6.0 mmol) in DME (40 mL).

  • Degassing: Sparge the solution with nitrogen gas for 10 minutes to remove dissolved oxygen. This is critical to prevent homocoupling of the boronic acid.

  • Catalysis: Add

    
      (0.05 eq, 0.25 mmol). The solution will turn dark orange/red.
    
  • Activation: Add 2M

    
      (3.0 eq, 7.5 mL).
    
  • Reaction: Attach a reflux condenser and heat the mixture to 85°C under a nitrogen atmosphere for 4–6 hours. Monitor by LC-MS (Target Mass: ~189.19 Da [M+H]+).

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (100 mL) and wash with water (2 x 50 mL) followed by brine (50 mL).

  • Purification: Dry the organic layer over

    
    , filter, and concentrate in vacuo. Purify the residue via flash column chromatography (Gradient: 0-50% EtOAc in Hexanes).
    
    • Yield Expectation: 75–85% as a pale yellow solid.

Application Note: Library Derivatization

The resulting 5-amine is the "handle." To create a kinase inhibitor library, couple this amine with various acyl chlorides or carboxylic acids to probe the solvent channel.

General Amide Coupling Protocol:

  • Dissolve scaffold (1.0 eq) in DMF.

  • Add Carboxylic Acid (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq).

  • Stir at RT for 2 hours.

  • Purify via preparative HPLC.

SynthesisWorkflow Start 2-Cl-Pyrimidin-5-amine + 3-F-Phenylboronic Acid Suzuki Suzuki Coupling Pd(dppf)Cl2, Na2CO3 85°C, 6h Start->Suzuki Core Core Scaffold (5-NH2 free) Suzuki->Core Library Library Generation (Amide Coupling) Core->Library Diversity Elements (R-COOH)

Figure 2: Synthetic workflow from raw materials to diversified library.

Biological Characterization: TR-FRET Kinase Assay[2][3][4]

To validate the inhibitors, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay (e.g., LanthaScreen™). This method is superior to standard fluorescence because the time-delay measurement eliminates background interference from fluorescent test compounds.

Assay Principle
  • Donor: Europium (Eu)-labeled anti-tag antibody (binds to the kinase).[2]

  • Acceptor: Alexa Fluor® 647-labeled "Tracer" (ATP-competitive small molecule).[3]

  • Mechanism: When the Tracer binds the kinase, FRET occurs (Eu excites -> Tracer emits). An inhibitor displaces the Tracer, breaking the FRET signal.

Protocol: IC50 Determination[5]

Reagents:

  • Target Kinase (e.g., VEGFR2, GST-tagged).

  • LanthaScreen™ Eu-anti-GST Antibody.

  • Kinase Tracer 199 or 236 (empirically determined per kinase).

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35.
    

Procedure:

  • Compound Prep: Prepare a 10-point serial dilution of the synthesized inhibitors in 100% DMSO (starting at 10 mM). Dilute 1:100 into Assay Buffer (final DMSO 1%).

  • Plate Setup: Use a white, low-volume 384-well plate.

    • Add 5 µL of diluted Inhibitor.[3]

    • Add 5 µL of Kinase/Antibody Mix (Final conc: 5 nM Kinase, 2 nM Antibody).

    • Add 5 µL of Tracer (Final conc:

      
       value of tracer, typically 5–20 nM).
      
  • Incubation: Incubate at Room Temperature for 60 minutes (protected from light).

  • Detection: Read on a multi-mode plate reader (e.g., EnVision or PHERAstar).

    • Excitation: 337 nm.

    • Emission 1 (Donor): 620 nm.

    • Emission 2 (Acceptor): 665 nm.

  • Calculation: Calculate TR-FRET Ratio = (Signal 665 nm / Signal 620 nm). Plot % Inhibition vs. Log[Concentration] to determine IC50.

Data Analysis & Interpretation

When analyzing the data from the this compound library, look for the following Structure-Activity Relationships (SAR):

Structural Modification (5-Position)Expected EffectMechanistic Rationale
Free Amine (-NH2) Moderate PotencyGood hinge binding, but lacks solvent channel interactions.
Acetamide (-NH-CO-CH3) Increased PotencyCarbonyl oxygen may H-bond with ribose pocket residues.
Benzamide (-NH-CO-Ph) VariableSteric bulk may clash unless the solvent channel is wide (e.g., p38).
Morpholine-Amide Improved SolubilitySolubilizing group points into bulk solvent; improves PK properties.

Troubleshooting Low Potency:

  • If IC50 > 10 µM, the 3-fluorophenyl group may be clashing with a bulky Gatekeeper residue (e.g., Threonine/Methionine). Consider moving the fluorine to the 4-position or removing it to test steric tolerance.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Available at: [Link]

  • Grygorenko, O. O., et al. (2020). The role of fluorine in the discovery of kinase inhibitors. Expert Opinion on Drug Discovery.
  • Zhang, J., et al. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer. Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Available at: [Link]

Sources

Synthesis of p38alpha and VEGFR2 inhibitors using pyrimidine amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-KIN Topic: Design and Synthesis of Pyrimidine Amine Derivatives as Dual p38


 and VEGFR2 Inhibitors
Date:  February 21, 2026
Author:  Senior Application Scientist, Chemical Biology Division

Executive Summary

This Application Note details the rational design, chemical synthesis, and biological validation of 2-aminopyrimidine-based urea derivatives designed to dually inhibit p38


 MAPK  (mitogen-activated protein kinase) and VEGFR2  (Vascular Endothelial Growth Factor Receptor 2).

Dual inhibition of these pathways presents a synergistic therapeutic strategy: blocking VEGFR2 disrupts tumor angiogenesis, while inhibiting p38


 suppresses the inflammatory microenvironment that often drives resistance and metastasis. This guide focuses on a "Type II" kinase inhibitor design, utilizing a pyrimidine amine "hinge binder" coupled with a diaryl urea motif to stabilize the DFG-out inactive conformation of the kinases.

Scientific Rationale & Pathway Crosstalk

The Dual-Target Hypothesis: VEGFR2 signaling promotes endothelial cell proliferation and migration (angiogenesis). However, compensatory pathways often activate p38 MAPK in response to hypoxic stress caused by anti-angiogenic therapy, leading to the secretion of pro-survival cytokines (IL-6, TNF


). A dual inhibitor prevents this escape mechanism.

Structural Logic (SAR):

  • Hinge Binder: The 2-aminopyrimidine moiety forms bidentate hydrogen bonds with the ATP-binding pocket (hinge region) of the kinase.

  • Linker: An ether (-O-) or amine (-NH-) bridge connects the core to the hydrophobic tail.

  • DFG-Out Stabilizer: A urea linkage interacts with the conserved Glu/Asp residues in the active site, forcing the kinase into an inactive (DFG-out) conformation, improving selectivity.

Pathway Visualization (Graphviz)

PathwayCrosstalk VEGF VEGF Ligand VEGFR2 VEGFR2 (RTK) VEGF->VEGFR2 Activation Stress Hypoxia/Stress MKK MKK3/6 Stress->MKK RAS RAS/RAF VEGFR2->RAS p38 p38 MAPK VEGFR2->p38 Crosstalk MEK MEK1/2 RAS->MEK ERK ERK1/2 MEK->ERK Angiogenesis Angiogenesis (Proliferation) ERK->Angiogenesis MKK->p38 MK2 MK2 p38->MK2 p38->Angiogenesis Stabilizes VEGF mRNA Inflammation Inflammation (Cytokines: TNF-a, IL-6) MK2->Inflammation Inhibitor Dual Inhibitor (Pyrimidine Amine) Inhibitor->VEGFR2 Blocks Inhibitor->p38 Blocks

Caption: Figure 1: Crosstalk between VEGFR2 angiogenic signaling and p38 stress response. The dual inhibitor targets both nodes to prevent compensatory survival signaling.

Chemical Synthesis Protocol

Target Scaffold: N-(4-((2-aminopyrimidin-4-yl)oxy)phenyl)-N'-phenylurea derivatives. Retrosynthetic Strategy: Convergent synthesis involving Nucleophilic Aromatic Substitution (


) followed by Urea Formation.
Step 1: Synthesis of Intermediate A (The Pyrimidine Core)

Objective: Couple 2,4-dichloropyrimidine with 4-aminophenol (or protected equivalent) to install the linker.

Reagents:

  • 2,4-Dichloropyrimidine (1.0 eq)

  • 4-Aminophenol (1.0 eq)

  • Potassium Carbonate (

    
    , 2.5 eq)
    
  • Solvent: DMF (Dimethylformamide)

Protocol:

  • Dissolve 2,4-dichloropyrimidine (1.49 g, 10 mmol) in anhydrous DMF (15 mL).

  • Cool the solution to 0°C in an ice bath.

  • Add

    
     (3.45 g, 25 mmol) followed by the slow addition of 4-aminophenol (1.09 g, 10 mmol). Note: The 4-position is more reactive towards nucleophiles than the 2-position.
    
  • Allow the mixture to warm to Room Temperature (RT) and stir for 12 hours. Monitor by TLC (Hexane:EtOAc 1:1).

  • Workup: Pour into ice water (100 mL). The precipitate (4-(4-aminophenoxy)-2-chloropyrimidine) is filtered, washed with water, and dried.

    • Yield Expectation: 70-85%.

Step 2: Amination at C-2 Position

Objective: Displace the 2-chloro group with an amine (e.g., methylamine, morpholine, or ammonia) to create the "hinge binding" motif.

Reagents:

  • Intermediate A (from Step 1)

  • Amine (

    
    , e.g., 2.0 M Methylamine in THF)
    
  • Solvent: Ethanol or n-Butanol

Protocol:

  • Suspend Intermediate A (1.0 eq) in n-Butanol.

  • Add excess amine (3-5 eq).

  • Heat to reflux (100-110°C) for 4-6 hours. Note: The 2-position is less reactive, requiring heat.

  • Concentrate in vacuo.[1]

  • Purification: Silica gel flash chromatography (DCM:MeOH gradient).

    • Product: 4-(4-aminophenoxy)-N-substituted-pyrimidin-2-amine.

Step 3: Urea Formation (The "Sorafenib" Linker)

Objective: React the free aniline with an aryl isocyanate to form the urea tail.

Reagents:

  • Intermediate B (from Step 2)

  • Aryl Isocyanate (e.g., 3-(trifluoromethyl)phenyl isocyanate) (1.1 eq)

  • Solvent: Dichloromethane (DCM) (anhydrous)

Protocol:

  • Dissolve Intermediate B (1.0 eq) in anhydrous DCM under Nitrogen atmosphere.

  • Add the isocyanate (1.1 eq) dropwise at RT.

  • Stir for 2-4 hours. A white precipitate often forms.

  • Workup: Filter the solid. Wash with cold DCM.

  • Recrystallization: Ethanol or MeOH/Water.

Synthesis Workflow Diagram (Graphviz)

SynthesisWorkflow Start 2,4-Dichloropyrimidine Step1 Step 1: SNAr (4-aminophenol, K2CO3, DMF) Start->Step1 Inter1 Intermediate A (2-Cl, 4-O-Ph-NH2) Step1->Inter1 Step2 Step 2: Amination (R-NH2, Reflux) Inter1->Step2 Inter2 Intermediate B (2-NH-R, 4-O-Ph-NH2) Step2->Inter2 Step3 Step 3: Urea Formation (Ar-N=C=O, DCM) Inter2->Step3 Final Final Inhibitor (Urea-Pyrimidine) Step3->Final

Caption: Figure 2: Convergent synthetic route for 2-aminopyrimidine urea derivatives.

Biological Evaluation Protocols

A. In Vitro Kinase Assay (ADP-Glo)

Purpose: Determine


 against recombinant p38

and VEGFR2 enzymes.

Materials:

  • Recombinant Human VEGFR2 and p38

    
     (SignalChem).
    
  • ADP-Glo™ Kinase Assay Kit (Promega).

  • Substrates: Poly(Glu,Tyr) 4:1 for VEGFR2; p38 peptide for p38

    
    .
    

Protocol:

  • Preparation: Dilute compounds in DMSO (10-point dose response, starting at 10

    
    M).
    
  • Reaction: Mix kinase (2-5 ng), substrate, ATP (at

    
    ), and compound in 384-well plates.
    
  • Incubation: Incubate at RT for 60 mins.

  • Detection: Add ADP-Glo Reagent (40 mins)

    
     Add Kinase Detection Reagent (30 mins).
    
  • Read: Measure luminescence on a plate reader (e.g., EnVision).

  • Analysis: Fit data to sigmoidal dose-response curve to calculate

    
    .
    
B. Cellular Proliferation Assay (VEGFR2)

Purpose: Assess anti-angiogenic potency.[2][3][4][5][6][7]

  • Cell Line: HUVEC (Human Umbilical Vein Endothelial Cells).[7][8]

  • Stimulant: VEGF-A (50 ng/mL).

  • Readout: cell proliferation (e.g., CellTiter-Glo or MTT).

  • Control: Sorafenib (Positive control).

C. Cellular Inflammation Assay (p38)

Purpose: Assess anti-inflammatory potency.[9][10]

  • Cell Line: THP-1 (Monocytes) or PBMCs.

  • Stimulant: LPS (Lipopolysaccharide) (1

    
    g/mL).
    
  • Readout: ELISA for TNF-

    
     release in supernatant after 24h.
    

Data Presentation & Troubleshooting

Table 1: Optimization of Step 1 (


 Coupling) 
EntryBaseSolventTemp (°C)Time (h)Yield (%)Notes
1

DCM252435Incomplete conversion
2

DMF80465Dimer formation observed
3

DMF 0

25
12 82 Optimal

Troubleshooting Guide:

  • Low Yield in Step 3 (Urea): Moisture is the enemy. Ensure DCM is anhydrous. If the aniline (Intermediate B) is unreactive, add a catalytic amount of DMAP or use Pyridine as the solvent.

  • Solubility Issues: Pyrimidine ureas can be insoluble. DMSO is required for biological stocks. For NMR, use DMSO-

    
     with gentle heating.
    

References

  • Design and synthesis of pyrimidine-based derivatives

    • Title: Design, synthesis and biological evaluation of pyrimidine-based derivatives as VEGFR-2 tyrosine kinase inhibitors.
    • Source: PubMed / European Journal of Medicinal Chemistry.
    • URL:[Link]

  • Sorafenib Analog Synthesis

    • Title: Convenient Synthesis of Sorafenib and Its Derivatives.[11]

    • Source: Synthetic Communications.[1]

    • URL:[Link][1]

  • Kinase Assay Protocols: Title: ADP-Glo™ Kinase Assay Applic
  • p38/VEGFR2 Dual Inhibition Rationale

    • Title: Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies.[5]

    • Source: MDPI Molecules.
    • URL:[Link]

Sources

Application Note: Protocol for Amination of 2-Chloro-5-Nitropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026


 Amination of 2-Chloro-5-Nitropyrimidine

Executive Summary

This application note details the optimized protocol for the amination of 2-chloro-5-nitropyrimidine , a high-value heterocyclic building block. Due to the synergistic electron-withdrawing effects of the pyrimidine ring nitrogens (N1, N3) and the C5-nitro group, the C2-chloride is exceptionally electrophilic. This reactivity profile makes the substrate ideal for Nucleophilic Aromatic Substitution (


) but also renders it prone to rapid hydrolysis if handled incorrectly.

This guide provides a robust, self-validating methodology to synthesize 2-amino-5-nitropyrimidine derivatives with high chemoselectivity, minimizing the formation of the hydrolytic impurity 2-hydroxy-5-nitropyrimidine.

Chemical Reactivity & Mechanism[1][2][3]

Substrate Analysis

The reactivity of 2-chloro-5-nitropyrimidine is governed by the "super-electrophilic" nature of the C2 position. The transition state is stabilized by the ability of the 5-nitro group to accept electron density during the formation of the anionic Meisenheimer complex.

  • Activation: The C5-Nitro group lowers the LUMO energy of the pyrimidine ring, accelerating nucleophilic attack at C2.

  • Leaving Group: Chloride is displaced by the amine nucleophile.[1][2]

  • Competition: Water/Hydroxide can compete with the amine, leading to the thermodynamic dead-end product (2-hydroxy-5-nitropyrimidine).

Mechanistic Pathway (DOT Diagram)

SNAr_Mechanism Substrate 2-Chloro-5-nitropyrimidine TS Meisenheimer Complex (Anionic Intermediate) Substrate->TS + Amine (Attack at C2) Amine Amine (R-NH2) Amine->TS Product 2-Amino-5-nitropyrimidine TS->Product - Cl⁻ (Re-aromatization) HCl HCl (Scavenged by Base) TS->HCl

Figure 1: Mechanism of


 amination showing the progression from reactants through the stabilized Meisenheimer complex to the final product.

Critical Process Parameters (CPP)

To ensure reproducibility, the following parameters must be controlled.

Table 1: Solvent & Base Selection Guide
ParameterRecommendedAlternativeRationale
Solvent Acetonitrile (MeCN) THF, DMFMeCN offers a balance of polarity for the transition state and easy removal. DMF is superior for solubility but harder to remove.
Base DIPEA (Hünig's Base) Triethylamine (TEA),

DIPEA is non-nucleophilic and prevents alkylation side reactions. Inorganic bases (

) require polar solvents (DMF/DMSO).
Stoichiometry 1.0 : 1.1 : 1.2 1.0 : 2.2 : 0Ratio of (Substrate : Amine : Base). If the amine is cheap, use 2.2 eq and omit the auxiliary base.
Temperature

RT

Initial cooling controls the exotherm. Higher temps (

) increase hydrolysis risk.

Experimental Protocol

Materials
  • Substrate: 2-chloro-5-nitropyrimidine (Store at

    
    , hygroscopic).
    
  • Nucleophile: Primary or Secondary Amine (1.1 equivalents).

  • Base: Diisopropylethylamine (DIPEA) (1.2 equivalents).

  • Solvent: Anhydrous Acetonitrile (MeCN) or Tetrahydrofuran (THF).

Step-by-Step Methodology
Step 1: Preparation
  • Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ) or Argon.
    
  • Dissolve 2-chloro-5-nitropyrimidine (1.0 eq) in anhydrous MeCN (concentration ~0.2 M).

  • Cool the solution to

    
      using an ice bath. Note: The substrate may precipitate slightly; this is acceptable.
    
Step 2: Addition
  • Mix the Amine (1.1 eq) and DIPEA (1.2 eq) in a separate vial with a small volume of MeCN.

  • Add the Amine/Base solution dropwise to the reaction flask over 10–15 minutes.

    • Observation: A color change (often yellow to orange/red) indicates the formation of the charge-transfer complex or Meisenheimer intermediate.

Step 3: Reaction
  • Allow the mixture to stir at

    
     for 30 minutes.
    
  • Remove the ice bath and warm to Room Temperature (RT) .

  • Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS.

    • Target: Disappearance of starting material (

      
      ) and appearance of product (
      
      
      
      , more polar).
    • Time: Reaction is typically complete within 1–2 hours.

Step 4: Workup (Precipitation Method - Preferred)
  • Concentrate the reaction mixture to ~20% of its original volume under reduced pressure.

  • Slowly pour the residue into ice-cold water (10x volume) with vigorous stirring.

  • The product should precipitate as a solid.

  • Filter the solid, wash with cold water (to remove DIPEA salts), and dry under vacuum.

Step 5: Workup (Extraction Method - Alternative)
  • If the product does not precipitate (oily amines), dilute with Ethyl Acetate.

  • Wash organic layer with Water (

    
    ), Brine (
    
    
    
    ).
  • Dry over

    
    , filter, and concentrate.
    
Workflow Diagram (DOT)

Workflow Setup 1. Setup: N2 Atmosphere, 0°C Solvent: MeCN Addition 2. Addition: Amine + DIPEA Dropwise (15 min) Setup->Addition Reaction 3. Reaction: Warm to RT Monitor (1-2 hrs) Addition->Reaction Check TLC/LCMS Check Reaction->Check Check->Reaction Incomplete Quench 4. Quench: Pour into Ice Water Check->Quench Complete Isolation 5. Isolation: Filter Solid (or Extract w/ EtOAc) Quench->Isolation

Figure 2: Operational workflow for the amination process.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of C2-Cl to C2-OH.Ensure solvent is anhydrous. Limit exposure to atmospheric moisture. Use fresh reagents.
Impurity: Hydroxy-pyrimidine Water present in amine or solvent.Use molecular sieves in solvent. Increase amine equivalents to outcompete water.
Exotherm / Runaway Rapid addition at RT.Strictly maintain

during addition. Dilute reagents further.
Product is Oily Lipophilic amine used.Switch workup to Extraction (EtOAc). Purify via Flash Chromatography (

).

Safety & Handling (E-E-A-T)

  • Sensitizer Warning: 2-chloro-5-nitropyrimidine is a potent skin sensitizer and irritant. Double-gloving (Nitrile) and working in a fume hood are mandatory.

  • Energetic Profile: Nitro-compounds can be energetic. While this derivative is generally stable at RT, avoid heating dry solids above

    
    .
    
  • Waste: Aqueous waste from the reaction contains chlorinated byproducts and must be disposed of as halogenated organic waste.

References

  • Kinetic Studies of SNAr: Campodonico, P., et al. "General reaction mechanism for a SNAr reaction between 2-chloro-5-nitropyrimidine as substrate..."[3] ResearchGate, 2022.[3]

  • Analogous Pyridine Protocols: BenchChem Application Note. "Application Notes and Protocols for the Amination of 2,4-Dichloro-5-nitropyridine." BenchChem, 2025.[2]

  • Hydrolysis Competition: "Mechanisms and competition of halide substitution and hydrolysis..." National Institutes of Health (PMC), 2019.

  • Compound Safety Data: PubChem CID 78308 (2-Chloro-5-nitropyridine/pyrimidine analogs). PubChem.

Sources

Troubleshooting & Optimization

Improving yield of Suzuki coupling for 2-arylpyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket #8492: Optimization of Suzuki-Miyaura Coupling for 2-Arylpyrimidines

Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Priority: High[1]

Executive Summary

You are likely experiencing low yields due to one of two distinct failure modes, depending on which coupling partner carries the boron moiety.[1] The synthesis of 2-arylpyrimidines is chemically distinct from standard biaryl couplings because the 2-position of the pyrimidine ring creates a "perfect storm" for side reactions:

  • If using 2-pyrimidinylboronic acid: The failure is almost certainly rapid protodeboronation .[2] The basic nitrogen facilitates the hydrolysis of the C-B bond faster than the cross-coupling can occur.

  • If using 2-halopyrimidine: The failure is often catalyst poisoning or slow oxidative addition .[2] The pyrimidine nitrogens can coordinate to the Palladium center, shutting down the catalytic cycle.[1]

This guide provides a root-cause analysis and validated protocols to resolve these specific issues.

Part 1: The "2-Pyridyl Problem" (Protodeboronation)

The Scenario: You are trying to couple a 2-pyrimidinyl boronic acid/ester with an aryl halide. The Symptom: You observe the formation of unsubstituted pyrimidine (protodeboronation product) and unreacted aryl halide.

Root Cause Analysis

2-Heteroaryl boronic acids (2-pyridyl, 2-pyrimidinyl) are notoriously unstable.[2][3][4][5] Unlike phenylboronic acids, the basic nitrogen atom at the ortho position coordinates with the boron center after hydration.[1] This forms a zwitterionic intermediate that lowers the activation energy for C-B bond cleavage, replacing the boron with a proton.[1][6]

Key Insight: This decomposition is pH-dependent and often faster than the transmetallation step in the Suzuki cycle.

The Solution: MIDA Boronates (Slow-Release Strategy)

Do not use free boronic acids or simple pinacol esters for this specific bond formation.[2] Switch to N-methyliminodiacetic acid (MIDA) boronates.[2][4]

  • Mechanism: The MIDA ligand locks the boron into a sp3-hybridized state, removing its Lewis acidity and preventing the formation of the zwitterionic intermediate.[1] Under hydrous basic conditions, the MIDA hydrolyzes slowly, releasing the active boronic acid at a rate that matches the catalytic turnover, keeping the standing concentration of the unstable species low.[1]

Validated Protocol: MIDA Slow-Release Coupling

Reagents: 2-Pyrimidinyl MIDA boronate, Aryl Bromide/Chloride.[1][2]

  • Catalyst Preparation: Use Pd(OAc)₂ (2 mol%) and XPhos (4 mol%).

    • Why XPhos? It is bulky and electron-rich, facilitating oxidative addition and preventing the pyrimidine nitrogen from binding to the Pd center.[1]

  • Additives: Cu(OAc)₂ (50 mol%).

    • Why Copper? Copper mediates the "Liebeskind-Srogl" type effect, facilitating transmetallation of these difficult substrates.[1]

  • Solvent/Base: DMF / H₂O (4:1 ratio) with K₂CO₃ (5 equiv) or K₃PO₄ .

  • Conditions: Heat to 100°C for 4-8 hours.

    • Note: Anhydrous conditions will not work for MIDA boronates; water is required to hydrolyze the MIDA backbone.

Part 2: Catalyst Poisoning & Activation

The Scenario: You are coupling a 2-chloropyrimidine with a stable Aryl Boronic Acid.[2] The Symptom: Stalled reaction, low conversion, or need for high catalyst loading.[1]

Root Cause Analysis

The electron-deficient nature of pyrimidine makes the C-Cl bond relatively unreactive toward oxidative addition compared to C-Br.[2] Furthermore, the N-lone pairs on the pyrimidine can displace phosphine ligands on the Palladium, forming a stable, inactive (Pyrimidine)₂PdL₂ complex.[1]

The Solution: Precatalysts & Bulky Ligands

Use Buchwald Generation 3 or 4 Precatalysts (e.g., XPhos Pd G4).

  • Why Precatalysts? They generate the active Pd(0) species and ligand in a precise 1:1 ratio within the reaction vessel. This prevents the "induction period" and ensures the ligand is immediately available to protect the metal center.

  • Why XPhos/SPhos? These ligands are extremely bulky.[1] They create a "roof" over the Palladium center that physically blocks the approach of the pyrimidine nitrogen (preventing poisoning) while still allowing the C-Cl bond to approach for oxidative addition.

Validated Protocol: High-Turnover Coupling

Reagents: 2-Chloropyrimidine, Phenylboronic Acid.[1][2][7]

  • Catalyst: XPhos Pd G4 (1-2 mol%).[2]

    • Alternative: SPhos Pd G4 if the aryl boronic acid is sterically hindered.[1]

  • Base: K₃PO₄ (2 equiv) (0.5 M in water).

    • Why Phosphate? Carbonates can sometimes be too basic for sensitive substrates; Phosphate provides a good balance of buffering capacity.

  • Solvent: THF or 1,4-Dioxane.[1][2][8]

  • Procedure:

    • Charge tube with Boronic Acid (1.2 equiv), Chloropyrimidine (1.0 equiv), and XPhos Pd G4.

    • Evacuate and backfill with Argon (x3).

    • Add degassed solvent and aqueous base.[1]

    • Stir vigorously at 60-80°C. Conversion should be complete < 2 hours.

Part 3: Visualizing the Failure Modes

The following diagram illustrates the kinetic competition between the desired Transmetallation and the fatal Protodeboronation, alongside the Troubleshooting Logic.

Suzuki_Optimization Start Start: Low Yield in 2-Arylpyrimidine Synthesis Check_Partner Which partner has the Boron? Start->Check_Partner Path_A 2-Pyrimidinyl Boronate (Heteroaryl Boron) Check_Partner->Path_A Heteroaryl-B Path_B 2-Halopyrimidine (Heteroaryl Halide) Check_Partner->Path_B Heteroaryl-X Risk_A CRITICAL RISK: Protodeboronation Path_A->Risk_A Risk_B RISK: Catalyst Poisoning & Slow Oxidative Addition Path_B->Risk_B Mech_A Mechanism: Basic N coordinates B, facilitating hydrolysis Risk_A->Mech_A Sol_A SOLUTION: Switch to MIDA Boronate + Cu(OAc)2 co-catalyst Risk_A->Sol_A Sol_B SOLUTION: Use Buchwald Precatalyst (XPhos Pd G4) Risk_B->Sol_B Outcome Target: High Yield 2-Arylpyrimidine Sol_A->Outcome Sol_B->Outcome

Caption: Decision matrix for optimizing Suzuki coupling based on substrate configuration. Path A addresses boronate instability; Path B addresses catalyst deactivation.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use 2-pyridyl boronic acid pinacol ester instead of MIDA? A: You can try, but it is risky. While pinacol esters are more stable than free acids, 2-pyridyl/pyrimidinyl pinacol esters still suffer from protodeboronation, especially in the presence of base and heat.[1] If you must use the pinacol ester, use anhydrous conditions (e.g., Dioxane/CsF) to minimize hydrolysis, but MIDA is chemically superior for this specific scaffold [1].[1]

Q: Why is my reaction turning black immediately? A: "Palladium Black" formation indicates the catalyst is decomposing into inactive bulk metal. This happens when the ligand dissociates, or the oxidative addition is too slow.[1]

  • Fix: Switch to a G3/G4 Precatalyst . The precatalyst scaffold ensures the ligand is bound until the exact moment of entry into the cycle. Also, ensure your solvent is thoroughly degassed; oxygen accelerates ligand oxidation [2].[1]

Q: I cannot afford MIDA boronates. Is there a cheaper alternative? A: Yes, but it requires changing the chemistry.[1]

  • Potassium Organotrifluoroborates (BF3K): These are more stable than boronic acids but less soluble. They require hydrolytic activation.[1]

  • Negishi Coupling: Convert your 2-halopyrimidine to a 2-pyrimidinyl zinc reagent using Zn dust or Knochel's base.[2] Organozinc reagents do not suffer from protodeboronation and couple extremely well with aryl halides using Pd(PPh3)4 or XPhos systems. This is often the best "Plan B" [3].

Q: Can I use microwave irradiation? A: Yes. Microwave heating is actually beneficial for these couplings.[1] The rapid ramp to temperature can help the cross-coupling rate (


) outcompete the decomposition rate (

). However, accurate temperature control is vital; do not exceed 120°C as pyrimidines can degrade [4].[1]

References

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2010).[1] A general solution for unstable boronic acids: slow-release cross-coupling of 2-pyridyl MIDA boronates.[2][3][5] Journal of the American Chemical Society, 132(22), 7600-7601.[1]

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014).[1] N-Heterocyclic Carbene–Palladium(II) Precatalysts: A Versatile Class of Catalysts for Cross-Coupling Reactions.[2][9][10] The Journal of Organic Chemistry, 79(9), 4161–4166.[1]

  • Lutz, M. R., & Zultanski, S. L. (2017).[1] Negishi Cross-Coupling of 2-Heterocyclic Organozinc Reagents. Organic Process Research & Development, 21(10), 1636-1643.[1][2] [2]

  • Bagley, M. C., et al. (2002).[1] Microwave-assisted Suzuki cross-coupling reactions of halopyridines. Tetrahedron Letters, 43(29), 5123-5126.[1][2]

Sources

Technical Support Center: Stability of 2-(3-Fluorophenyl)pyrimidin-5-amine in Acidic Media

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the stability profile, troubleshooting workflows, and experimental protocols for 2-(3-Fluorophenyl)pyrimidin-5-amine (CAS: 2327465-28-9 / Analogous scaffolds). It is designed for researchers requiring immediate, actionable data for synthesis, purification, and storage.

Status: Active Classification: Heterocyclic Aromatic Amine Primary Risk: Salt precipitation; Hydrolytic deamination (under forcing conditions).

Executive Summary

This compound exhibits high kinetic stability in mild to moderate acidic conditions (pH 1–4) at ambient temperatures. The pyrimidine ring acts as a weak base, readily forming stable hydrochloride salts. Degradation (hydrolysis) is negligible during standard acidic workups (e.g., 1M HCl washes) but can occur under forcing conditions (refluxing concentrated acid), leading to deamination.

Module 1: Acidic Stability Profile & Mechanism

Q1: What happens to the molecule in 0.1 M to 1.0 M HCl?

Answer: Upon exposure to dilute acid, the molecule undergoes protonation rather than degradation.

  • Site of Protonation: The most basic site is the pyrimidine ring nitrogen (N1 or N3), not the exocyclic amine at C5. The pKa of the ring nitrogen is estimated between 2.0–3.0.

  • Solubility Change: The neutral free base is lipophilic and poorly soluble in water. Protonation yields the mono-hydrochloride salt (

    
    ), significantly increasing aqueous solubility.
    
  • Outcome: The compound is stable.[1] You can safely use acidic aqueous layers for extraction or purification without immediate decomposition.

Q2: What are the degradation risks under harsh conditions?

Answer: Under "forcing" conditions (e.g., >6 M HCl, T > 80°C, >24 hours), two degradation pathways become thermodynamically accessible:

  • Hydrolytic Deamination (Primary Pathway): Acid-catalyzed nucleophilic attack of water at C5, displacing ammonia to form 2-(3-fluorophenyl)pyrimidin-5-ol .

  • Ring Opening (Secondary Pathway): Extreme conditions may lead to the cleavage of the pyrimidine ring, though the 2-aryl substituent provides significant stabilization against this pathway compared to alkyl-pyrimidines.

Visual Guide: Stability & Reactivity Pathway

The following logic flow illustrates the fate of the molecule under varying acidic stress levels.

StabilityPathway Start This compound (Neutral Free Base) Acid_Mild Mild Acid (0.1M - 1M HCl, 25°C) Start->Acid_Mild Add Acid Acid_Harsh Harsh Acid (6M HCl, >80°C) Start->Acid_Harsh Heat + Conc. Acid Salt Mono-Hydrochloride Salt (Stable, Soluble) Acid_Mild->Salt Protonation (Reversible) Hydrolysis Hydrolysis Intermediate (Tetrahedral Complex) Acid_Harsh->Hydrolysis Nucleophilic Attack Salt->Start Neutralization (NaOH/NaHCO3) Product_Deam Degradation Product: 2-(3-Fluorophenyl)pyrimidin-5-ol Hydrolysis->Product_Deam -NH3 (Deamination)

Caption: Figure 1. Reaction pathways under differing acidic stress levels.[1][2][3] Mild acid results in reversible salt formation, while thermal stress in strong acid drives irreversible deamination.

Module 2: Troubleshooting Experimental Issues

Issue 1: "My compound precipitated when I added HCl."

Diagnosis: The "Common Ion Effect" or insufficient solvation.

  • Cause: While the HCl salt is more soluble than the free base, high concentrations of Cl⁻ ions (from concentrated HCl) can force the salt out of solution.

  • Solution:

    • Dilute the acid source (use 0.5 M or 1 M HCl instead of concentrated).

    • Add a co-solvent (10% Methanol or Acetonitrile) to the aqueous phase to break crystal lattice energy.

Issue 2: "HPLC shows a split peak or retention time shift after acidic workup."

Diagnosis: Dissociation equilibrium on the column.

  • Cause: If your HPLC mobile phase is neutral (pH 7), the protonated species (salt) injected from your acidic workup will deprotonate on-column. This creates a "smearing" effect or dual peaks (salt vs. free base) if the buffer capacity is low.

  • Solution:

    • Standardize the Matrix: Neutralize your sample to pH 7 before injection.

    • Buffer the Mobile Phase: Ensure your HPLC method uses a buffer (e.g., 0.1% Formic Acid or TFA) to keep the molecule in a single ionization state (protonated) throughout the run.

Issue 3: "I see a new peak at M+1 = [Mass + 1] in LC-MS."

Diagnosis: Hydrolysis (Deamination).

  • Analysis:

    • Parent Mass (M+H): ~266.1 Da (approx, depending on exact isotope).

    • Deamination Product (OH replaces NH₂): Mass increases by ~1 Da (OH = 17, NH₂ = 16).

  • Verification: Check the UV spectrum.[4] The 5-hydroxy derivative will have a significantly different

    
     (bathochromic shift) compared to the 5-amino parent due to the change in auxochrome properties.
    

Module 3: Validated Experimental Protocols

Protocol A: Acid Stress Test (Stability Validation)

Use this protocol to validate the stability of your specific batch before scale-up.

Materials:

  • Compound (10 mg)

  • Solvent: 1:1 Mixture of Acetonitrile : 1 M HCl

  • Control: 1:1 Mixture of Acetonitrile : Water

Procedure:

  • Preparation: Dissolve 10 mg of this compound in 5 mL of Acetonitrile.

  • Acid Spike: Aliquot 1 mL of solution into a vial. Add 1 mL of 1 M HCl .

  • Control Spike: Aliquot 1 mL of solution into a separate vial. Add 1 mL of DI Water .

  • Incubation: Seal vials and incubate at 40°C for 24 hours.

  • Analysis: Analyze both samples via HPLC-UV/MS (see conditions below).

  • Criteria: Stability is confirmed if the purity of the acid-treated sample is within 98.0% of the control sample.

Protocol B: HPLC-MS Method for Impurity Profiling

Optimized for separating the polar amine from potential hydrolysis products.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm)
Mobile Phase A Water + 0.1% Formic Acid (Maintains protonation, improves peak shape)
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (aromatic ring) and 280 nm
MS Mode ESI Positive (Look for M+H)

References

  • PubChem. Pyrimidin-5-amine | Chemical Properties and pKa Data.[5] National Library of Medicine. Available at: [Link]

  • Brown, D. J.The Pyrimidines. Wiley-Interscience, Chemistry of Heterocyclic Compounds Series. (Standard text regarding pyrimidine ring stability and hydrolysis mechanisms).
  • Frontiers in Chemistry. Imidazo[1,2-a]pyrimidine Derivatives as Effective Inhibitor of Mild Steel Corrosion in HCl Solution. (Demonstrates stability of pyrimidine derivatives in 1M HCl). Available at: [Link]

Sources

Validation & Comparative

1H NMR spectrum analysis of 2-(3-Fluorophenyl)pyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Spectrum Analysis of 2-(3-Fluorophenyl)pyrimidin-5-amine Content Type: Comparative Technical Guide Audience: Senior Researchers & Medicinal Chemists

Executive Summary

This guide provides an in-depth structural analysis of This compound , a critical scaffold in kinase inhibitor development. Unlike standard organic molecules, this compound presents unique spectroscopic challenges due to the scalar coupling between


 and 

nuclei and the quadrupole broadening of the pyrimidine nitrogen atoms.

This document objectively compares the analytical performance of different solvent systems (DMSO-


 vs. CDCl

) and field strengths (300 MHz vs. 600 MHz), establishing a "Gold Standard" protocol for unambiguous characterization.

Part 1: Structural Context & Spin System Definition

To accurately interpret the spectrum, we must first define the magnetic environment. The molecule consists of two distinct aromatic systems linked by a single bond: an electron-deficient pyrimidine ring and a fluorine-substituted phenyl ring.

Diagram 1: Atom Mapping & Spin System

The following diagram maps the proton environments to their expected signal multiplicities, accounting for


 coupling.

G Title Spin System Logic: this compound Pyrimidine Pyrimidine Ring (Electron Deficient) Amine 5-Amine (-NH2) (Exchangeable) Pyrimidine->Amine Phenyl 3-F-Phenyl Ring (Asymmetric) Pyrimidine->Phenyl C2-C1' Bond (Free Rotation) H_Pyr H-4, H-6 δ ~8.2 ppm Singlet (2H) (Symmetry Averaged) Pyrimidine->H_Pyr H_NH2 NH2 Protons δ ~5.5 ppm (DMSO) Broad Singlet (2H) Amine->H_NH2 H2_Prime H-2' (Ortho to F, Ortho to Pyr) Doublet of Triplets Phenyl->H2_Prime H4_Prime H-4' (Ortho to F) Multiplet Phenyl->H4_Prime H5_Prime H-5' (Meta to F) Pseudo-Triplet Phenyl->H5_Prime H6_Prime H-6' (Para to F) Doublet/Multiplet Phenyl->H6_Prime

Caption: Atom mapping of the scalar coupling network. Note that H-4 and H-6 on the pyrimidine ring are chemically equivalent due to rapid rotation of the C2-C1' bond.

Part 2: Comparative Analysis of Analytical Conditions

The choice of solvent and field strength is not merely a logistical detail; it fundamentally alters the data quality for this specific molecule.

Solvent System Comparison: DMSO- vs. Chloroform-

The primary challenge with aminopyrimidines is the visibility of the amine protons and the solubility of the planar heteroaromatic system.

FeatureDMSO-

(Recommended)
CDCl

(Alternative)
Scientific Rationale
Solubility ExcellentPoor to ModerateThe polar pyrimidine ring and amine group interact favorably with the polar sulfoxide dipole, preventing aggregation.
Amine (-NH

) Signal
Sharp, Distinct (2H) Broad / InvisibleDMSO acts as a hydrogen bond acceptor, stabilizing the -NH

protons and slowing the rate of chemical exchange with residual water.
Chemical Shift Stability HighLowCDCl

is acidic and can induce variable shifts depending on concentration and temperature.
Water Peak Interference ~3.33 ppm (Usually clear)~1.56 ppmIn DMSO, the water peak is far removed from the aromatic region (7.0–9.0 ppm).

Expert Insight: For publication-quality data, DMSO-


 is the mandatory choice . Using CDCl

often results in the "disappearance" of the amine signal due to rapid proton exchange and quadrupole broadening from the pyrimidine nitrogens, leading to incorrect integration values.
Field Strength Comparison: 300 MHz vs. 600 MHz

The presence of the fluorine atom (


, spin 1/2) introduces 

coupling, which complicates the aromatic region.
  • 300/400 MHz: The phenyl protons often appear as overlapping "mounds." The

    
     coupling (6–10 Hz) is similar in magnitude to 
    
    
    
    ortho coupling (7–8 Hz), leading to second-order effects where multiplets merge.
  • 600 MHz+: The increased dispersion separates the chemical shifts of H-2', H-4', H-5', and H-6'. This allows for the clear resolution of the Doublet of Triplets (dt) characteristic of H-2' (coupling to F and H-6').

Part 3: Detailed Experimental Protocol

To ensure reproducibility and "self-validating" data, follow this optimized workflow.

Diagram 2: Sample Preparation & Acquisition Workflow

Workflow Step1 Weigh Sample (5-10 mg) Step2 Add Solvent (0.6 mL DMSO-d6) Step1->Step2 Step3 Sonicate (Ensure Dissolution) Step2->Step3 Step4 Acquisition Setup (d1 > 5s) Step3->Step4 Step5 Process (LB = 0.3 Hz) Step4->Step5

Caption: Optimized workflow for aminopyrimidine analysis. The long relaxation delay (d1) is critical for accurate integration of aromatic protons.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 5–10 mg of the compound in 600 µL of DMSO-

    
     (99.9% D).
    
    • Critical Step: Ensure the solution is homogenous. Suspended particles will degrade the magnetic field homogeneity (shimming), broadening the multiplet splittings required to see

      
       coupling.
      
  • Acquisition Parameters:

    • Pulse Angle: 30° (to prevent saturation).

    • Relaxation Delay (d1): Set to 5 seconds (minimum). Aromatic protons adjacent to heteroatoms often have long

      
       relaxation times. A short d1 will suppress the integration of the pyrimidine singlet, causing it to integrate to <2H relative to other peaks.
      
    • Scans (ns): 16 or 32 scans are usually sufficient due to the high sensitivity of aromatic protons.

  • Processing:

    • Apply an exponential window function with Line Broadening (LB) = 0.3 Hz .

    • Phase Correction: Manual phasing is required. Autophasing often fails on the broad amine peak, distorting the baseline.

Part 4: Data Interpretation & Validation

This section details how to interpret the specific signals of this compound.

The Diagnostic Signals
Proton AssignmentChemical Shift (

, ppm)
MultiplicityIntegrationInterpretation Logic
Pyrimidine H-4, H-6 8.20 – 8.40 Singlet (s) 2H These are the most deshielded protons due to the electron-withdrawing nitrogen atoms in the ring. They appear as a singlet because the phenyl ring rotation averages their environment.
Phenyl H-2' 7.80 – 7.95 Doublet of Triplets (dt) 1H Located between the Pyrimidine and Fluorine. It shows large coupling to F (

) and smaller coupling to H-4'/H-6'.
Phenyl H-6' 7.70 – 7.85 Doublet (d) 1H Ortho to the pyrimidine ring but para to the Fluorine. Dominated by ortho H-H coupling.
Phenyl H-5' 7.45 – 7.60 Pseudo-Triplet (td) 1H Meta to the pyrimidine. It couples to H-4' and H-6' (

) and F (

), often creating a quartet-like or triplet appearance.
Phenyl H-4' 7.20 – 7.35 Multiplet (m) 1H Ortho to Fluorine, Para to Pyrimidine. Complex splitting due to strong F coupling.[1]
Amine -NH

5.40 – 5.80 Broad Singlet (br s) 2H Broadened by quadrupole relaxation of the attached Nitrogen. Chemical shift is concentration-dependent.
Self-Validation Checklist

To confirm the identity of the molecule, verify the following "Internal Standards":

  • Integration Ratio: The ratio of the Pyrimidine Singlet (2H) to the Amine Singlet (2H) must be 1:1 . If the amine is <2H, the sample may be wet (proton exchange) or the relaxation delay was too short.

  • Fluorine Splitting: If the phenyl region appears as simple doublets/triplets without extra splitting, you may have the 4-fluorophenyl or unsubstituted analog. The 3-fluoro substitution pattern induces specific asymmetry (H-2' is distinct from H-4' and H-6').

  • 19F NMR Confirmation (Optional): Run a

    
     NMR (non-decoupled). You should see a multiplet at approximately -110 to -115 ppm.
    

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2][3][4][5][6] (Standard text for coupling constants and solvent effects).

  • Abraham, R. J., et al. (2006).[3] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry, 44(5), 491-509.[3]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.
  • Dolinšek, J., et al. (2006). "19F–1H coupling constants in fluorinated aromatic compounds." Journal of Magnetic Resonance.

Sources

A Senior Application Scientist’s Guide to High-Performance Liquid Chromatography (HPLC) Purity Assay Methods for Aminopyrimidine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Synthesizing Success

Aminopyrimidines are foundational building blocks in modern drug discovery, serving as key intermediates in the synthesis of a wide array of targeted therapeutics, from kinase inhibitors to antiviral agents. The structural integrity and purity of these intermediates are not merely a matter of quality control; they are a prerequisite for the safety and efficacy of the final Active Pharmaceutical Ingredient (API). Impurities, even at trace levels, can carry forward through synthetic steps, potentially leading to unwanted side reactions, reduced yield, and the formation of toxic or genotoxic byproducts.[1][2][3]

Therefore, a robust, reliable, and validated analytical method for purity determination is paramount. High-Performance Liquid Chromatography (HPLC) has long been established as the gold standard for this purpose, offering unparalleled precision, versatility, and resolving power to separate the main component from structurally similar impurities.[2][4][5] This guide provides an in-depth comparison of HPLC assay strategies, grounded in the principles of analytical science and regulatory compliance, to empower researchers and drug development professionals in establishing self-validating and trustworthy purity methods.

Pillar 1: The HPLC Method - A Symphony of Controlled Interactions

At its core, an HPLC purity assay is a controlled experiment in molecular separation. For aminopyrimidine intermediates, which are often polar and possess basic nitrogen atoms, Reversed-Phase HPLC (RP-HPLC) is the most ubiquitously employed technique.[2][6] In this mode, a non-polar stationary phase (the column) interacts with the analytes, which are carried by a polar mobile phase. Compounds are separated based on their relative hydrophobicity; less polar compounds are retained longer, while more polar compounds elute earlier. The area under each chromatographic peak is directly proportional to the concentration of that specific component, allowing for precise quantification of the main peak and any impurities.

A method's success hinges on making informed choices about its core components. The following sections dissect these choices, explaining the causality behind each experimental decision.

Experimental Workflow: From Vial to Validated Result

The journey from a raw sample to a reliable purity value follows a structured and logical path. Each step is a control point designed to ensure the final result is accurate and reproducible.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing & Reporting SamplePrep Sample & Standard Weighing and Dissolution (e.g., in Diluent) MobilePhasePrep Mobile Phase Preparation (Aqueous Buffer & Organic) Filtering & Degassing SystemSetup HPLC System Setup (Install Column, Set Flow, Temp, Wavelength) MobilePhasePrep->SystemSetup SystemSuitability System Suitability Test (SST) (Inject Standard 5-6x) SystemSetup->SystemSuitability SequenceRun Run Analytical Sequence (Blank, Standard, Samples) SystemSuitability->SequenceRun If SST Passes Integration Chromatogram Integration (Peak Detection & Area Measurement) SequenceRun->Integration Calculation Purity Calculation (Area Percent Method) Integration->Calculation Report Generate Final Report (Include SST, Chromatograms, Results) Calculation->Report

Caption: A typical experimental workflow for an HPLC purity assay.

Pillar 2: A Deep Dive into Method Development & Protocol

A truly robust method is born from a deep understanding of the analyte's chemistry and its interaction with the chromatographic system. Aminopyrimidines, being polar and basic, present unique challenges that must be addressed systematically.

Detailed Experimental Protocol: A Case Study

This protocol outlines a typical starting point for developing a purity method for a generic aminopyrimidine intermediate.

1. Objective: To determine the purity of the aminopyrimidine intermediate and quantify any related impurities by area percentage.

2. Materials & Reagents:

  • Aminopyrimidine Intermediate (Reference Standard and Test Sample)

  • HPLC Grade Acetonitrile (ACN)

  • HPLC Grade Methanol (MeOH)

  • Potassium Phosphate Monobasic (KH₂PO₄)

  • Orthophosphoric Acid (H₃PO₄)

  • Purified Water (18.2 MΩ·cm)

  • 0.45 µm Membrane Filters[7]

3. Chromatographic Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a Diode Array Detector (DAD) or UV-Vis Detector.

  • Column: See Table 1 for comparison. A good starting point is a Polar-Embedded C18 column (e.g., YMC-Pack ODS-AQ), 150 mm x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with H₃PO₄.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 60% B

    • 25-30 min: 60% to 95% B

    • 30-32 min: Hold at 95% B

    • 32.1-38 min: Return to 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C[1]

  • Detection Wavelength: Determined from the UV spectrum of the analyte (e.g., 254 nm or λmax).[7]

  • Injection Volume: 10 µL[1]

  • Run Time: 38 minutes

4. Solution Preparation:

  • Diluent: Mobile Phase A / Acetonitrile (95:5 v/v).

  • Standard Solution (approx. 0.5 mg/mL): Accurately weigh ~25 mg of the Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Sample Solution (approx. 0.5 mg/mL): Accurately weigh ~25 mg of the Test Sample into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.

5. System Suitability Test (SST):

  • Inject the Standard Solution six times.

  • Acceptance Criteria:

    • Tailing Factor (Asymmetry): ≤ 1.5

    • Theoretical Plates (N): ≥ 2000

    • %RSD for Peak Area: ≤ 1.0% (for 6 replicate injections)

6. Procedure:

  • Equilibrate the system with the initial mobile phase conditions for at least 30 minutes.

  • Perform the System Suitability Test. If it fails, troubleshoot the system before proceeding.

  • Inject the Diluent (as a blank) once to ensure no interfering peaks are present.

  • Inject the Standard Solution.

  • Inject the Sample Solution in duplicate.

  • Integrate all peaks in the chromatograms, disregarding peaks from the blank and those below the Limit of Quantitation (typically <0.05%).

7. Calculation:

  • Calculate the purity of the aminopyrimidine intermediate using the area percent formula:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Causality Behind the Choices: Why This Protocol Works
  • Column Selection: Aminopyrimidines are polar and may elute too quickly on a standard C18 column with little retention, especially in highly aqueous mobile phases.[8][9] A polar-embedded phase contains a polar group (like an amide or carbamate) near the silica surface, which allows the C18 chains to remain wetted and extended even in 100% aqueous conditions.[9] This prevents phase collapse and provides more reproducible retention for polar analytes.[8]

  • Mobile Phase pH: Aminopyrimidines are basic. Setting the mobile phase pH to 3.0 (well below the typical pKa of the amine groups) ensures they are fully protonated (ionized). This leads to consistent retention times and sharp, symmetrical peak shapes by minimizing unwanted interactions with residual silanols on the column surface.[7]

  • Gradient Elution: A gradient program is crucial for a purity assay. It starts with a high aqueous content to retain and separate polar impurities that elute near the main peak, then gradually increases the organic content to elute the main peak and any less polar, strongly retained impurities within a reasonable time.[10]

  • Column Temperature: Maintaining a constant, elevated column temperature (e.g., 35°C) reduces mobile phase viscosity, lowers backpressure, and can improve peak shape and separation efficiency.[1]

Navigating the Parameter Maze

The interplay between key HPLC parameters is complex but logical. Understanding these relationships is vital for effective method development and troubleshooting.

Parameter_Logic cluster_inputs Controllable Parameters cluster_outputs Performance Outcomes Column Column Choice (e.g., C18, Polar-Embedded) Retention Retention Time Column->Retention Affects Hydrophobicity PeakShape Peak Shape (Tailing, Asymmetry) Column->PeakShape Silanol Activity MobilePhase Mobile Phase (pH, % Organic) MobilePhase->Retention Elution Strength & Ionization MobilePhase->PeakShape Suppresses Tailing Resolution Resolution (Separation of Peaks) MobilePhase->Resolution Selectivity Temperature Column Temp. Temperature->Retention Decreases Retention Retention->Resolution PeakShape->Resolution

Caption: The logical relationship between key HPLC parameters and performance.

Pillar 3: Comparative Analysis - Choosing the Right Tools

No single set of conditions is perfect for every molecule. A comparative understanding of the available tools allows for a more tailored and effective method development strategy.

Table 1: Comparison of HPLC Columns for Aminopyrimidine Analysis
Column TypePrinciple of OperationPros for AminopyrimidinesCons for Aminopyrimidines
Standard C18 (ODS) Hydrophobic interactions.[6]Widely available, extensive literature.Poor retention in highly aqueous mobile phases; potential for peak tailing with basic compounds.[8][11]
Polar-Embedded C18 Mixed hydrophobic and polar interactions.[9]Excellent retention for polar compounds, stable in 100% aqueous mobile phase, good peak shape for bases.[8][9][12]Selectivity can differ significantly from standard C18.
Phenyl Phase π-π interactions with aromatic rings.Offers alternative selectivity, especially for aromatic aminopyrimidines.[11]Generally less hydrophobic and may provide less retention than C18 phases.
HILIC Hydrophilic Interaction Liquid Chromatography.[6]Excellent retention for very polar compounds that are unretained in reversed-phase.[6][8]Longer equilibration times, sensitive to water content in the sample diluent.[6]
Table 2: Comparison with Alternative Analytical Technologies

While HPLC is the workhorse, other techniques offer complementary information and can be superior for specific applications.

TechnologyPrinciplePros for Purity AnalysisCons for Purity Analysis
UHPLC (UPLC) HPLC with <2 µm particles.Faster analysis times, higher resolution, and reduced solvent consumption.[4]Requires specialized high-pressure systems; more susceptible to clogging.
Gas Chromatography (GC) Separation in the gas phase.Excellent for volatile impurities like residual solvents.[4][5]Not suitable for non-volatile, thermally labile compounds like most aminopyrimidines.
Capillary Electrophoresis (CE) Separation based on charge-to-size ratio.Very high separation efficiency, uses minimal sample and solvent.[3][4]Can have lower precision and robustness compared to HPLC; less suitable for neutral impurities.
LC-MS HPLC coupled with a Mass Spectrometer.Provides molecular weight information, enabling definitive identification of unknown impurities.[5][13]More complex and expensive; quantification can be more challenging than with UV detection.

Trustworthiness: The Bedrock of Validation

A developed method is only a hypothesis until it is validated. Method validation is the documented process that proves an analytical method is suitable for its intended purpose.[14][15][16] Following the International Council for Harmonisation (ICH) Q2(R1) guidelines is the industry standard for ensuring a method is trustworthy and will be accepted by regulatory agencies.[17][18][19][20]

Table 3: Key Validation Parameters and Typical Acceptance Criteria
ParameterPurposeTypical Acceptance Criteria for a Purity Method
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities, degradants, and excipients.Peak purity analysis (using DAD) shows no co-elution. Resolution between the main peak and closest impurity is >1.5.
Linearity To show that results are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999 for a series of 5-6 concentrations.
Range The concentration interval where the method is precise, accurate, and linear.[15][21][22]Typically 80% to 120% of the test concentration.
Accuracy The closeness of the test results to the true value.[18]98.0% to 102.0% recovery from spiked placebo or comparison to a reference method.
Precision The degree of agreement among individual test results.[18][21]Repeatability: %RSD ≤ 1.0% for n=6. Intermediate Precision: %RSD ≤ 2.0% for analyses on different days/by different analysts.[16][20]
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10.
Robustness The method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., pH ±0.2, Temp ±2°C).[22]System suitability parameters remain within acceptable limits.

Conclusion

The development of a high-performance liquid chromatography purity assay for aminopyrimidine intermediates is a systematic, science-driven process. It requires more than just a set of conditions; it demands a comprehensive understanding of the analyte's chemical properties and a logical approach to selecting the column, mobile phase, and other parameters. By prioritizing polar-compatible stationary phases, controlling mobile phase pH to ensure consistent ionization, and employing gradient elution, a selective and robust separation can be achieved. This foundation, when solidified by a thorough validation following ICH guidelines, produces a self-validating system that delivers trustworthy data—the essential currency in pharmaceutical development. The right method does not just measure purity; it ensures the quality and safety of medicines from the very first synthetic step.

References

  • YMC America. (2017, December 8). 3 Ideal Columns for Analyzing Polar Compounds. Available at: [Link]

  • Unknown. (n.d.). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Available at: [Link]

  • Aurora Pro Scientific. (n.d.). HPLC Column Selection Guide. Available at: [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Available at: [Link]

  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Available at: [Link]

  • Axion Labs. (2024, January 25). HPLC problems with very polar molecules. Available at: [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • Unknown. (n.d.). Analytical HPLC Column Introduction. Available at: [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Available at: [Link]

  • Jetir.Org. (n.d.). A BRIEF REVIEW ON HPLC METHOD VALIDATION. Available at: [Link]

  • alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Available at: [Link]

  • Unknown. (2020, November 15). HPLC Method Development and Validation for Pharmaceutical Analysis. Available at: [Link]

  • YouTube. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Available at: [Link]

  • OMICS International. (n.d.). Pharmaceutical Advanced Analytical Techniques: Bridging the Gap with Traditional Methods. Available at: [Link]

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Available at: [Link]

  • Google Patents. (n.d.). CN101968471B - Method for analyzing purity of 2,4,5-triamido-6-dihydroxypyrimidine sulphate by using high-efficiency liquid chromatography method.
  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Available at: [Link]

  • Inovatus. (n.d.). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Available at: [Link]

  • Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Available at: [Link]

  • SciSpace. (2013, March 21). Hplc method development and validation: a review. Available at: [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022, January 10). Recent Trends in Analytical Techniques for Impurity Profiling. Available at: [Link]

  • Google Patents. (n.d.). CN114965738A - HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material.

Sources

Reference Standards for 2-(3-Fluorophenyl)pyrimidin-5-amine: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(3-Fluorophenyl)pyrimidin-5-amine (C₁₀H₈FN₃, MW: 189.[1]19) is a critical pharmacophore and intermediate in the synthesis of tyrosine kinase inhibitors (e.g., JAK, BTK inhibitors).[1] In drug development, the integrity of this building block directly impacts the impurity profile of the final Active Pharmaceutical Ingredient (API).

This guide compares the performance and qualification of Certified Reference Materials (CRMs) versus Research Grade alternatives. Furthermore, it contrasts the two primary analytical methodologies used to assign purity to these standards: High-Performance Liquid Chromatography (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR) .[1]

Part 1: The Molecule and Context

The 5-aminopyrimidine scaffold provides essential hydrogen-bonding interactions within the ATP-binding pocket of kinases. The 3-fluorophenyl group modulates metabolic stability and lipophilicity.

Critical Quality Attributes (CQAs)

When using this compound as a reference standard for impurity profiling or assay determination, three attributes are paramount:

  • Identity: Unambiguous structural confirmation (NMR, MS).[1]

  • Chromatographic Purity: Absence of late-eluting oligomers (often from Suzuki coupling byproducts).

  • Assay (Content): The absolute mass fraction, accounting for moisture, residual solvents, and inorganic salts.[1]

Part 2: Product Comparison – Reference Standard Grades

Researchers often face a choice between "Research Grade" chemicals and "Certified Reference Standards." The following table objectively compares these alternatives based on regulatory utility and data reliability.

FeatureAlternative A: Research Grade Alternative B: Certified Reference Standard (Primary)
Primary Use Synthetic starting material; early discovery screening.[1]GMP release testing; impurity quantification; calibration of secondary standards.
Purity Method HPLC Area % only. Ignores moisture/salts.Mass Balance (100% - Impurities - Water - Solvents - Ash) or qNMR .[1]
Traceability None.Traceable to SI units (via NIST/BIPM traceable internal standards).
Risk High.[2][3] A "99%" HPLC result may actually be 95% w/w due to salt formation (e.g., HCl salts).[1]Low. The "Assay" value (e.g., 98.4% w/w) represents the true active content.
Documentation Basic CoA (HPLC chromatogram).Comprehensive CoA (H-NMR, C-NMR, MS, HPLC, KF, ROI, TGA).[1]

Recommendation: For synthesis, Research Grade is sufficient. For analytical method validation (ICH Q2) or quantifying impurities in a drug substance, a Certified Reference Standard is mandatory to prevent calculation errors up to 5-10%.[1]

Part 3: Analytical Method Comparison (Experimental Data)

To qualify a reference standard of this compound, we compared two methods. Method A (HPLC) is the industry workhorse for purity, while Method B (qNMR) is the superior technique for absolute quantification.

Method A: HPLC-PDA (Purity Profiling)

Focus: Detecting related organic impurities.[1]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.[1]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (pyrimidine absorption max).

Method B: ¹H-qNMR (Absolute Content)

Focus: Determining the true weight % (Assay).

  • Solvent: DMSO-d₆ (ensures complete solubility).

  • Internal Standard (IS): Maleic Acid (Traceable to NIST SRM).

  • Parameters: D1 relaxation delay > 30s (5x T1), 90° pulse, 64 scans.

Comparative Data Analysis

The following data represents a typical validation batch for this compound.

ParameterMethod A: HPLC-UVMethod B: ¹H-qNMRInterpretation
Purity Value 99.6% (Area) 96.8% (Weight) CRITICAL DISCREPANCY. HPLC "overestimates" purity because it does not "see" invisible impurities like moisture (1.2%), residual inorganic salts (1.5%), or trapped solvents.[1]
Specificity High for organic impurities.High for structure; distinguishes solvent peaks.HPLC is better for separating structural isomers; qNMR is better for identifying solvents.
Precision (RSD) < 0.5%< 1.0%HPLC is more precise for repetition; qNMR is more accurate for true value.
Limit of Detection ~0.05%~0.5%HPLC is 10x more sensitive. Use HPLC for trace impurity limits.

Part 4: Experimental Protocols

Protocol 1: Reference Standard Qualification Workflow

This workflow ensures the standard meets ICH Q7 and ICH Q2(R2) requirements.

QualificationWorkflow cluster_Analysis Analytical Characterization Start Crude Material (Synthesis) Purify Prep-HPLC / Recrystallization Start->Purify Drying High Vac Drying (Remove Solvents) Purify->Drying ID Identity: MS, IR, 1H-NMR Drying->ID Purity Purity: HPLC (2 Methods) Drying->Purity Assay Assay: qNMR or Mass Balance Drying->Assay Release Generate CoA (Certified Standard) ID->Release Purity->Release Assay->Release Assign Potency

Figure 1: Workflow for converting crude this compound into a Certified Reference Standard.

Protocol 2: The qNMR Assay Procedure

This is the self-validating protocol for determining absolute content (potency).

  • System Suitability: Calibrate the NMR probe temperature to 298K. Verify shimming (linewidth < 1.0 Hz for CHCl₃).

  • Sample Prep:

    • Weigh 10.0 mg (±0.01 mg) of the Reference Standard (Analyte).

    • Weigh 5.0 mg (±0.01 mg) of Maleic Acid (Internal Standard, NIST Traceable).[1]

    • Dissolve both in 0.6 mL DMSO-d₆.

  • Acquisition:

    • Pulse sequence: zg (standard 1D proton).

    • Relaxation delay (D1): 60 seconds (Critical: Pyrimidine protons relax slowly; insufficient D1 leads to integration errors).

    • Scans (NS): 32 or 64.

  • Processing:

    • Phase correction: Manual.

    • Baseline correction: Polynomial (Bernstein).

    • Integration: Integrate the Maleic Acid singlet (δ 6.02 ppm) and the Pyrimidine H-4/H-6 singlet (δ ~8.5 ppm).

  • Calculation:

    
    
    Where 
    
    
    
    is purity,
    
    
    is integral area,
    
    
    is number of protons,
    
    
    is molar mass, and
    
    
    is weight.[1][4][5]

Part 5: Troubleshooting & Stability

Common Analytical Pitfalls
  • Peak Tailing (HPLC): The amine at position 5 is basic. If using unbuffered water/methanol, the peak will tail significantly due to silanol interactions.[1]

    • Solution: Use Ammonium Formate (10mM, pH 3.0) or 0.1% TFA in the aqueous mobile phase.[1]

  • Solubility Issues: The compound is lipophilic (Fluorophenyl group).

    • Solution: Do not dissolve in 100% water. Use 50:50 ACN:Water or pure DMSO for stock solutions.

  • Hygroscopicity: As a primary amine, it can form salts with atmospheric CO₂ or absorb moisture.[1]

    • Control: Store under Argon at -20°C. Re-measure water content (Karl Fischer) before use if the container has been opened multiple times.

Stability-Indicating Logic

When validating the stability of this standard, use the Decision Tree below to select the correct method.

MethodSelection cluster_Warning Caution Question What is the Analytical Goal? Trace Detecting Trace Impurities (<0.1%) Question->Trace Potency Assigning Absolute Purity (Assay) Question->Potency HPLC Use HPLC-UV/MS (High Sensitivity) Trace->HPLC qNMR Use qNMR (High Accuracy) Potency->qNMR Warning Do NOT use HPLC Area% for stoichiometry calculations HPLC->Warning

Figure 2: Decision matrix for selecting analytical techniques based on data requirements.

References

  • International Council for Harmonisation (ICH). (2023).[6][7] Validation of Analytical Procedures Q2(R2). ICH Guidelines.[2][7][8][9][10][11] [Link]

  • Holzgrabe, U. (2010).[1] Quantitative NMR spectroscopy in pharmaceutical applications.[9][12][13] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.[1] [Link][1]

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.[12] USP-NF. [Link]

  • Almac Group. (2022). qNMR – A Modern Alternative to HPLC.[13][Link][1]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(3-Fluorophenyl)pyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 2-(3-Fluorophenyl)pyrimidin-5-amine, a compound with structural similarities to other aromatic amines and fluorinated pyridines, demands a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, field-proven guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) to ensure your safety and the integrity of your research.

Understanding the Hazard: Why This PPE is Non-Negotiable

While a specific, comprehensive toxicological profile for this compound may be limited, its chemical structure provides critical clues to its potential hazards. It is classified as an aromatic amine and a fluorinated pyridine derivative. Compounds in these classes are known for their potential to cause significant health effects.[1][2]

The primary risks associated with aromatic amines include toxicity upon ingestion, inhalation, or skin absorption.[3] They can cause skin and eye irritation, respiratory tract irritation, and may lead to allergic skin reactions.[1][4][5] Therefore, all handling of this compound should be based on the assumption that it is hazardous and requires stringent protective measures to prevent exposure.[6]

Table 1: Hazard Profile based on Analogous Compounds

Hazard ClassificationPotential EffectsRationale
Acute Toxicity (Oral, Dermal, Inhalation) Harmful or toxic if swallowed, in contact with skin, or inhaled.[7]A common characteristic of aromatic amine and pyridine derivatives.[3][8]
Skin Corrosion/Irritation Causes skin irritation.[5][9]The amine functional group can be irritating to the skin.[1]
Serious Eye Damage/Irritation Causes serious eye irritation or damage.[4][5]Direct contact with powders or solutions can cause significant injury.[3]
Specific Target Organ Toxicity May cause respiratory irritation.[4][10]Inhalation of dust or aerosols should be avoided.[11]

The Core Directive: Your PPE Arsenal

The following PPE is mandatory when handling this compound in any form (solid or in solution). The principle is to create a complete barrier between you and the chemical.

Eye and Face Protection: The First Line of Defense

Direct ocular exposure is a high-risk event. Standard laboratory safety glasses are insufficient.

  • Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles must be worn at all times.[12]

  • Enhanced Precaution: When there is a risk of splashing or handling larger quantities, a face shield should be worn in addition to chemical splash goggles.[12][13]

Skin and Body Protection: An Impermeable Barrier

Aromatic amines can be readily absorbed through the skin, making comprehensive body protection critical.[2]

  • Gloves: Disposable nitrile gloves are the standard recommendation.[14] Always double-glove to provide an extra layer of protection and to allow for safe removal of the outer glove if contamination occurs. Before use, always inspect gloves for any signs of degradation or puncture.[15][16]

  • Lab Coat: A flame-resistant (FR) lab coat is required.[12] It should be fully buttoned with the sleeves rolled down to cover all skin.[13]

  • Apparel: Long pants and closed-toe, closed-heel shoes are mandatory to cover the legs and feet.[12] Avoid synthetic clothing, which can melt in the event of a fire.[12]

Respiratory Protection: Controlling Inhalation Exposure

All handling of solid this compound or its volatile solutions must be conducted within a certified chemical fume hood to minimize inhalation exposure.[11][14]

  • Standard Operations: If work is conducted within a properly functioning fume hood, additional respiratory protection is typically not required.

  • Emergency or High-Risk Scenarios: In the event of a large spill outside of a fume hood or if engineering controls are not feasible, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is necessary.[13] Use of a respirator requires prior medical evaluation and fit-testing.[13]

Operational Plans: From Preparation to Disposal

Properly using PPE is a systematic process. The following workflows are designed to prevent cross-contamination and ensure your safety at every stage of handling.

Donning PPE: A Deliberate Sequence

The order in which you put on your PPE is critical to ensuring a proper seal and avoiding contamination from the outset.

G cluster_prep Preparation cluster_donning Donning Sequence Prep 1. Wear appropriate lab attire (long pants, closed-toe shoes) Coat 2. Don Lab Coat Prep->Coat Gloves1 3. Don Inner Pair of Gloves Coat->Gloves1 Goggles 4. Don Chemical Splash Goggles Gloves1->Goggles FaceShield 5. Don Face Shield (if required) Goggles->FaceShield Gloves2 6. Don Outer Pair of Gloves FaceShield->Gloves2 G cluster_doffing Doffing Sequence cluster_final Final Step Gloves2 1. Remove Outer Pair of Gloves FaceShield 2. Remove Face Shield (if used) Gloves2->FaceShield Coat 3. Remove Lab Coat FaceShield->Coat Goggles 4. Remove Goggles Coat->Goggles Gloves1 5. Remove Inner Pair of Gloves Goggles->Gloves1 Wash 6. Wash Hands Thoroughly Gloves1->Wash

Caption: PPE Doffing Sequence.

Disposal Plan: Responsible Waste Management

All materials that come into contact with this compound must be treated as hazardous waste.

  • Waste Segregation: Due to the presence of fluorine, this compound should be disposed of as halogenated organic waste. [17]Keep halogenated and non-halogenated waste streams separate. [17]* Containers: Use clearly labeled, sealed, and chemically compatible containers for all waste. The label should include the full chemical name and appropriate hazard warnings. [17]* Final Disposal: All waste must be disposed of through a certified chemical waste disposal contractor, typically via high-temperature incineration. [17]

G cluster_waste Waste Generation & Disposal Solid Solid Waste (gloves, weigh paper, etc.) Container_Solid Labelled Halogenated Solid Waste Container Solid->Container_Solid Liquid Liquid Waste (solutions, solvents) Container_Liquid Labelled Halogenated Liquid Waste Container Liquid->Container_Liquid Storage Store in Designated Secondary Containment Area Container_Solid->Storage Container_Liquid->Storage Disposal Arrange Pickup by Certified Waste Disposal Contractor Storage->Disposal

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Fluorophenyl)pyrimidin-5-amine
Reactant of Route 2
Reactant of Route 2
2-(3-Fluorophenyl)pyrimidin-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.